molecular formula C12H14FNO4 B1368860 Boc-2-amino-5-fluorobenzoic acid CAS No. 141940-31-0

Boc-2-amino-5-fluorobenzoic acid

Cat. No.: B1368860
CAS No.: 141940-31-0
M. Wt: 255.24 g/mol
InChI Key: TYEXUYVMBYLQFC-UHFFFAOYSA-N
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Description

Boc-2-amino-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C12H14FNO4 and its molecular weight is 255.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEXUYVMBYLQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Sourcing and Application of N-Boc-5-Fluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into pharmaceutical scaffolds—specifically the anthranilic acid (2-aminobenzoic acid) core—is a pivotal technique in modern medicinal chemistry. 5-Fluoroanthranilic acid (2-amino-5-fluorobenzoic acid) serves as a critical intermediate for synthesizing bioactive heterocycles, including quinazolinones, benzodiazepines, and acridines. Its N-Boc protected derivative, 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid (CAS 141940-31-0) , is essential for controlled peptide coupling and solid-phase synthesis (SPPS), preventing premature cyclization and ensuring regioselectivity.

This guide provides a technical roadmap for sourcing, validating, and applying this fluorinated building block, addressing the specific challenge of isomeric ambiguity in commercial catalogs.

Chemical Profile & Identity

The first failure point in sourcing fluorinated anthranilic acids is the confusion between regioisomers. Commercial databases often index multiple isomers with similar names.

Target Compound Specification
  • Common Name: N-Boc-5-fluoroanthranilic acid

  • IUPAC Name: 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid[1]

  • CAS Number: 141940-31-0 (Critical Distinction)[1]

  • Molecular Formula: C₁₂H₁₄FNO₄

  • Molecular Weight: 255.24 g/mol

The Isomer Trap (Critical Warning)

Researchers must distinguish the target from its inverted isomer, which is frequently listed adjacently in catalogs.

FeatureTarget Compound Common Impurity / Isomer
Structure 2-Amino -5-fluorobenzoic acid derivative5-Amino -2-fluorobenzoic acid derivative
CAS Number 141940-31-0 141940-32-1
Application Quinazolinone/Benzodiazepine ScaffoldsPABA analogs, different bioactivity
SMILES CC(C)(C)OC(=O)Nc1ccc(F)cc1C(=O)OCC(C)(C)OC(=O)Nc1cc(F)c(C(=O)O)cc1

Sourcing Directive: When requesting quotes, explicitly specify the 2-amino position for the Boc group to avoid receiving the 5-amino isomer (CAS 141940-32-1).

Strategic Sourcing & Quality Control

Given the niche status of the N-Boc derivative, commercial stock is often intermittent. A dual-sourcing strategy is recommended: Direct Procurement or In-House Synthesis from the parent acid.

Decision Matrix: Buy vs. Make

SourcingStrategy Start Requirement: N-Boc-5-Fluoroanthranilic Acid CheckStock Check Vendors (CAS 141940-31-0) Start->CheckStock StockAvail In Stock (>98% Purity)? CheckStock->StockAvail Buy Direct Purchase (Lead Time < 2 weeks) StockAvail->Buy Yes Make In-House Synthesis (Lead Time: 3 Days) StockAvail->Make No / Expensive QC_Buy QC: H-NMR (Isomer Check) & HPLC (Purity) Buy->QC_Buy SourceParent Source Parent Acid (CAS 446-08-2) Make->SourceParent Protect Boc Protection Protocol (Boc2O / NaOH / Dioxane) SourceParent->Protect Protect->QC_Buy

Figure 1: Sourcing Decision Tree. Prioritize direct purchase if stock is verified; otherwise, the parent acid (CAS 446-08-2) is a commodity chemical and allows for rapid in-house synthesis.

Supplier Qualification Criteria

When evaluating a supplier for either the parent or the Boc derivative, demand the following:

  • H-NMR Verification: Essential to distinguish the 2-amino (anthranilic) vs. 5-amino isomers. Look for the diagnostic shift of the aromatic protons adjacent to the fluorine and the carbamate NH.

  • Water Content (Karl Fischer): Anthranilic acids are hygroscopic. High water content can hydrolyze the Boc group during storage or interfere with coupling agents (e.g., HATU/EDC).

  • Free Amine Content: For the Boc derivative, free amine indicates deprotection or incomplete synthesis. It will cause self-polymerization during activation.

Technical Synthesis: In-House Protocol

If the N-Boc derivative (CAS 141940-31-0) is unavailable, it can be synthesized from 5-fluoroanthranilic acid (CAS 446-08-2) . Note that standard Boc protection (Boc₂O/DCM) often fails due to the electron-withdrawing carboxyl group at the ortho position and internal hydrogen bonding. A biphasic basic condition is required to deprotonate the amine and facilitate attack on the dicarbonate.

Reaction Mechanism

The reaction utilizes sodium hydroxide to create the transient sodium anthranilate species, which is more nucleophilic than the neutral acid.

SynthesisMechanism SM 5-Fluoroanthranilic Acid (CAS 446-08-2) Inter Sodium Anthranilate (Nucleophilic Species) SM->Inter Deprotonation Base NaOH (aq) / Dioxane Base->Inter Product N-Boc-5-Fluoroanthranilic Acid (CAS 141940-31-0) Inter->Product + Boc2O Nucleophilic Attack Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Product

Figure 2: Synthetic pathway for Boc protection. The base is critical to disrupt internal H-bonding and activate the aniline nitrogen.

Validated Protocol

Reagents:

  • 5-Fluoroanthranilic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 1M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-fluoroanthranilic acid (e.g., 5.0 g) in a mixture of 1,4-dioxane (50 mL) and 1M NaOH (60 mL). The solution should be homogenous.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Boc₂O (1.5 eq) dropwise (dissolved in minimal dioxane if solid).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LCMS.

  • Workup (Critical):

    • Evaporate the dioxane under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted Boc₂O and non-acidic impurities.

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl or KHSO₄ solution. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.

  • Yield: Typical yields range from 85–95%.

Application Workflows

The N-Boc group serves two primary functions in this scaffold:

  • Protection: Prevents self-condensation (formation of cyclic anhydrides or quinazolinones) during activation of the carboxylic acid.

  • Solubility: Increases solubility in organic solvents (DCM, DMF) compared to the zwitterionic parent acid.

Solid-Phase Peptide Synthesis (SPPS)

When using this building block in SPPS (e.g., to create fluorinated benzodiazepine libraries):

  • Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Avoid carbodiimides (EDC/DCC) without additives, as they can induce cyclization to the oxazinone, capping the resin.

  • Deprotection: Standard TFA/DCM (1:1) removes the Boc group. Note that after deprotection, the free anthranilic amine is prone to cyclization if an electrophile is present on the adjacent residue.

Quinazolinone Synthesis (One-Pot Cyclization)

For researchers aiming to synthesize 6-fluoro-4(3H)-quinazolinones:

  • Coupling: React N-Boc-5-fluoroanthranilic acid with a primary amine (R-NH₂) using EDC/HOBt to form the amide.

  • Deprotection/Cyclization: Treat the intermediate with TFA. The Boc group is removed, and the resulting amine can be condensed with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation to close the quinazolinone ring.

References

  • Synthesis of N-Boc-Anthranilic Acids: Title: Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert-Butyl Esters from 2-Bromo-Anilines. Source: Synthesis (Thieme Connect).
  • Medicinal Chemistry Applications (Fluorine)

    • Title: The Impact of Fluorine in Chemical Synthesis: A Look
    • Source: NBInno Technical Report.
    • URL:[Link]

  • Parent Compound Data (5-Fluoroanthranilic Acid)

    • Title: 2-Amino-5-fluorobenzoic acid Product Information.[1][2][3]

    • Source: Cayman Chemical.
  • Boc Protection Mechanism

    • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
    • Source: Total Synthesis.
    • URL:[Link]

  • Isomer Identification (CAS Reference)

    • Title: 2-((tert-Butoxycarbonyl)amino)-5-fluorobenzoic acid (CAS 141940-31-0).[1]

    • Source: Chemical Book / CP Lab Safety.
    • URL:[Link]

Sources

Technical Guide: Strategic Utilization of Boc-Protected Fluorinated Anthranilic Acids

[1][2][3]

Executive Summary

Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold in medicinal chemistry, acting as a precursor to bioactive heterocycles (quinazolinones, benzodiazepines) and a rigidifying element in peptidomimetics.[1][3][4] The introduction of fluorine into this scaffold creates a "turbocharged" building block: it modulates pKa, enhances metabolic stability, and alters the conformational landscape via electrostatic repulsion and hydrogen bonding changes.[1]

However, the combination of an electron-withdrawing fluorine substituent and an ortho-carboxylic acid creates a deactivated, sterically congested amine.[1] This guide addresses the specific challenges in synthesizing, protecting (Boc), and utilizing these fluorinated building blocks, providing reproducible protocols and mechanistic insights for their application in high-value drug discovery programs.[1]

Part 1: Strategic Value in Medicinal Chemistry[5]

The Fluorine Effect on the Anthranilic Scaffold

The incorporation of fluorine is not merely a steric replacement for hydrogen; it is an electronic editor of the molecule.[4] In the context of anthranilic acid, fluorine substitution exerts distinct effects based on regiochemistry:

  • pKa Modulation: The acidity of the carboxylic acid (typically pKa ~4.8 for unsubstituted anthranilic acid) is increased (pKa lowered) by fluorine substitution, particularly at the 3- and 6-positions due to inductive effects.[1][3][4] Conversely, the basicity of the aniline nitrogen is drastically reduced, making it a poorer nucleophile—a critical factor for coupling reactions.[1]

  • Conformational Locking: In 2-amino-6-fluorobenzoic acid, the fluorine atom at the 6-position creates steric and electrostatic repulsion with the carboxylate, potentially forcing the carboxyl group out of coplanarity with the ring, altering binding pocket fit.[1][3]

  • Metabolic Blocking: Fluorine at the 4- or 5-positions blocks common sites of oxidative metabolism (CYP450 hydroxylation), extending the half-life of the final drug candidate.[1][2][3]

Why Boc-Protection?

While the free amino acid is useful for heterocycle synthesis (e.g., reacting with acetic anhydride to form benzoxazinones), Boc-protection is essential for:

  • Controlled Peptidomimetics: Preventing premature cyclization or polymerization during amide coupling (SPPS).[4]

  • Orthogonality: Allowing the activation of the carboxylic acid (e.g., as an NHS ester or acid chloride) without self-condensation.[4]

  • Solubility: Improving the solubility of the zwitterionic amino acid in organic solvents used for coupling (DCM, DMF).

Part 2: Synthesis and Protection Protocols[6]

Synthetic Routes to the Core Scaffold

High-purity fluorinated anthranilic acids are typically accessed via two primary routes to ensure regioselectivity, as direct fluorination of anthranilic acid is non-selective.[1][4]

SynthesisRoutescluster_0Route A: Nitrile Hydrolysiscluster_1Route B: Nitro ReductionStartA2,6-DifluorobenzonitrileInterA2-Amino-6-fluorobenzonitrile(Ammonolysis)StartA->InterANH3, THF100°CProdA2-Amino-6-fluorobenzoic AcidInterA->ProdANaOH, EtOHRefluxProtectionBoc-Fluorinated Anthranilic AcidProdA->ProtectionBoc-ProtectionStartBFluorinated-2-nitrobenzoic AcidProdBFluorinated Anthranilic AcidStartB->ProdBH2, Pd/Cor Fe/HClProdB->ProtectionBoc-Protection

Caption: Primary synthetic pathways. Route A is preferred for 6-fluoro derivatives; Route B is standard for 4- and 5-fluoro isomers.[1][2][3]

The Challenge of Boc-Protection

The Problem: The amine in fluorinated anthranilic acid is severely deactivated. The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen. Furthermore, the ortho-carboxylic acid forms an intramolecular hydrogen bond with the amine, and creates steric hindrance.[1][4] Standard conditions (Boc₂O, DCM, TEA) often result in low yields or incomplete conversion.[1][4]

The Solution: Use of a "Schotten-Baumann" type biphasic system or a catalyzed organic phase reaction.[2][4]

Protocol 1: Optimized Aqueous/Dioxane Method (Scalable)

Best for: Free amino acids where solubility in pure organic solvents is poor.[2][3][4]

  • Dissolution: Suspend the fluorinated anthranilic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration).

  • Basification: Add NaOH (2.5 equiv) or Na₂CO₃ (2.5 equiv). The solution should become clear as the salt forms.[4]

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) dissolved in a minimal amount of dioxane dropwise.

  • Catalysis (Crucial Step): For sterically hindered or highly fluorinated variants (e.g., tetrafluoro), add 5 mol% DMAP (4-dimethylaminopyridine).[1][3][4]

  • Reaction: Stir at 40–50°C for 12–24 hours. Note: Mild heating is required due to the deactivated amine, unlike standard amino acids which react at RT.[1]

  • Workup: Evaporate dioxane. Acidify the aqueous layer carefully with 1N HCl to pH 3-4 (precipitate forms). Extract with EtOAc.[4]

Protocol 2: Anhydrous Method for Esters

Best for: Methyl/Ethyl esters of anthranilic acid (to avoid saponification).[2][3]

  • Dissolve the fluorinated anthranilic ester in dry THF or MeCN.[4]

  • Add Boc₂O (3.0 equiv) and DMAP (0.2 equiv).[3][4]

  • Reflux for 16 hours. The excess Boc₂O and heat drive the reaction on the deactivated amine.[4]

  • Note: This often produces the bis-Boc protected species (N(Boc)₂).[2][3][4] Treatment with mild base (K₂CO₃/MeOH) selectively cleaves one Boc group to yield the desired mono-Boc product.[3][4]

Part 3: Reactivity Profile & Self-Validating Checks[1][2][3]

When working with these building blocks, specific reactivity patterns serve as quality control checkpoints.

Quantitative Data: Electronic Impact

The following table illustrates the shift in properties expected when introducing fluorine, guiding solvent choice and coupling conditions.

PropertyUnsubstituted Anthranilic Acid5-Fluoro-Anthranilic Acid6-Fluoro-Anthranilic AcidImplication for Protocol
pKa (COOH) ~4.85~4.6~3.86-F variants require milder bases for deprotonation; easier to form salts.[1][2][3]
pKa (NH₃⁺) ~2.1~1.8~1.2The amine is significantly less basic.[4] Acylation requires activated reagents (e.g., acid chlorides, HATU).[1][4]
LogP 1.2~1.5~1.6Increased lipophilicity; Boc-protected forms are highly soluble in DCM/EtOAc.[2][3][4]
¹⁹F NMR N/A~ -120 ppm~ -115 ppmUse ¹⁹F NMR to monitor reaction completion (shift changes upon Boc-protection).[2][3][4]
Stability Warning: Isatoic Anhydride Formation

A common failure mode is the inadvertent cyclization to the isatoic anhydride or benzoxazinone derivative during activation.[4]

  • Mechanism: If the carboxylic acid is activated (e.g., with EDC/NHS) while the amine is free or labile, the nitrogen attacks the activated carbonyl, ejecting the leaving group and forming a 6-membered ring.[1]

  • Prevention: Ensure the Boc group is intact.[4] Avoid strong acids that might prematurely deprotect the amine during the activation of the carboxylate.

Part 4: Application Case Studies

Synthesis of Fluorinated Quinazolinones

Quinazolinones are potent bioactive scaffolds (e.g., antimicrobial, anticancer).[1][4] The Boc-protected anthranilic acid allows for the introduction of diverse amines at position 3 before ring closure, or allows the building block to be incorporated into a peptide chain before cyclization.[1][4]

Workflow:

  • Coupling: Boc-F-Anthranilic Acid + Amine (R-NH₂) → Boc-F-Anthranilamide.[1][2][3][4]

  • Deprotection: TFA/DCM → Free Amino Amide.

  • Cyclization: Condensation with aldehyde/orthoester to close the pyrimidine ring.[4]

Solid-Phase Peptide Synthesis (SPPS)

Boc-fluorinated anthranilic acids are used to induce "turns" in peptide backbones.[1][2][3][4]

  • Constraint: The ortho-substitution pattern forces the peptide backbone into a kink, mimicking β-turns.[1][2][3]

  • Protocol Note: Due to the low nucleophilicity of the aniline nitrogen, coupling the next amino acid onto the anthranilic N-terminus is difficult.

    • Recommendation: Use highly reactive acylating agents like symmetric anhydrides or acid fluorides (e.g., TFFH) for the subsequent coupling step, rather than standard HBTU/HATU.[1][4]

Applicationscluster_pepPeptidomimeticscluster_hetHeterocycle SynthesisBBBoc-F-Anthranilic AcidStep1Coupling to Resin(Standard SPPS)BB->Step1HStep1Amide Coupling(R-NH2)BB->HStep1Step2Boc Removal(TFA)Step1->Step2Step3Difficult Coupling(Requires Acid Fluorides)Step2->Step3Result1ConformationallyRestricted PeptideStep3->Result1HStep2DeprotectionHStep1->HStep2HStep3Cyclization(Aldehyde/Orthoester)HStep2->HStep3Result2FluorinatedQuinazolinoneHStep3->Result2

Caption: Divergent utility of the building block in peptide constraints vs. heterocycle formation.

Part 5: Detailed Experimental Protocol

Synthesis of N-Boc-2-amino-5-fluorobenzoic acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol, 1.0 equiv).

  • Solvent: Add 1,4-dioxane (40 mL) and 1N NaOH (80 mL, 80 mmol, ~2.5 equiv). Stir until a clear solution is obtained.

  • Reagent: Dissolve Boc₂O (10.5 g, 48.3 mmol, 1.5 equiv) in 1,4-dioxane (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Heat the mixture to 50°C and stir for 18 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[3][4] The starting material (fluorescent blue under UV) should disappear.

  • Workup:

    • Concentrate under reduced pressure to remove dioxane (approx. 1/3 volume).[3][4]

    • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O and non-acidic impurities.[4]

    • Cool the aqueous layer in an ice bath.[4]

    • Slowly acidify with 1N HCl to pH ~3 while stirring vigorously. A white/off-white precipitate will form.[2][3][4]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40°C over P₂O₅.

  • Yield: Expected yield 85-95%.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the tert-butyl singlet at ~1.5 ppm and the disappearance of the broad NH₂ signal, replaced by a downfield amide NH singlet (~10-11 ppm).[1][2][3][4]

    • ¹⁹F NMR: Verify the fluorine shift (typically ~ -120 ppm) and integration.

References

  • Synthesis of Fluorinated Quinazolinones: Niharika, P., et al. "Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones."[1][4] Current Trends in Pharmacy and Pharmaceutical Chemistry, 2022, 4(1): 35–40.[1][4]

  • Boc-Protection of Deactivated Amines: Lim, D. S. W., et al. "Facile Protecting Group Manipulation of Anilines."[1][4] Organic Letters, 2015, 17, 6054-6057.[1][4][5] [1][2][3][4]

  • MabA Inhibitors & Anthranilic Acids: "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives." Pharmaceuticals, 2023.[4][6]

  • Fluorine in Drug Discovery: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008, 37, 320-330.[1][4]

  • Anthranilic Acid Properties: "2-Amino-5-fluorobenzoic acid Compound Summary." PubChem, National Library of Medicine.[4] [1][2][3][4]

  • Peptidomimetics: "Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold." Beilstein Journal of Organic Chemistry, 2024.[4]

Technical Guide: Protection Strategies for 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Behavior

The "Fluorine Effect" on Reactivity

2-Amino-5-fluorobenzoic acid (CAS 446-08-2) is a critical scaffold in the synthesis of kinase inhibitors, PARP inhibitors, and quinazolinone-based bioactive molecules. However, it presents unique challenges compared to its non-fluorinated anthranilic acid counterpart.

  • Electronic Deactivation: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the nucleophilicity of the aniline nitrogen. Standard protection protocols (e.g., reaction with Boc anhydride) often proceed slower than with unsubstituted anilines, requiring longer reaction times or forcing conditions.

  • Acidity Modulation: The 5-fluoro substituent increases the acidity of the carboxylic acid (lower pKa), making the carboxylate anion more stable but potentially less nucleophilic in esterification reactions that rely on carboxylate attack (e.g., alkylation).

  • Cyclization Risk: The ortho disposition of the amino and carboxylic acid groups creates a high propensity for self-cyclization. Reagents that activate the carboxylic acid (like acetic anhydride or thionyl chloride) can inadvertently drive the formation of benzoxazinones (specifically 6-fluoro-4H-3,1-benzoxazin-4-one) rather than simple protection.

Protection Strategy Decision Matrix

Before selecting a protocol, analyze the downstream chemistry. The choice of protecting group (PG) must be orthogonal to subsequent reaction conditions.

ProtectionStrategy Start Start: CAS 446-08-2 Goal Define Downstream Goal Start->Goal SolPhase Solution Phase Synthesis Goal->SolPhase General SolidPhase Solid Phase (SPPS) Goal->SolidPhase Peptide/Library Cyclization Heterocycle Formation Goal->Cyclization Scaffold Build Boc N-Boc Protection (Acid Labile) SolPhase->Boc Standard MeEster Methyl Ester (Base Labile) SolPhase->MeEster C-Terminus Fmoc N-Fmoc Protection (Base Labile) SolidPhase->Fmoc Standard Benzox Benzoxazinone (Activated Scaffold) Cyclization->Benzox Ac2O/Heat

Caption: Decision matrix for selecting the appropriate protection strategy based on synthetic intent.

Part 2: Experimental Protocols

Amine Protection: N-tert-Butoxycarbonyl (Boc)

Objective: Selective protection of the aniline nitrogen without affecting the carboxylic acid or causing cyclization.

Mechanism: The aniline nitrogen attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). Due to the electron-withdrawing fluorine, the amine is less nucleophilic.[1] A base (TEA or NaOH) is required to scavenge the liberated acid and maintain the amine in its non-protonated, reactive state.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 equiv) in a mixture of 1,4-dioxane and water (2:1 v/v).

    • Note: Pure organic solvents (DCM or THF) can be used if solubility permits, but the aqueous co-solvent system helps solubilize the zwitterionic amino acid.

  • Base Addition: Add Triethylamine (TEA) (1.5 – 2.0 equiv) or 1N NaOH (2.0 equiv). Stir for 10 minutes.

  • Reagent Addition: Add Boc₂O (1.2 – 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Critical Checkpoint: Due to the 5-F deactivation, this reaction may take 4–16 hours. Monitor by TLC or LCMS. If conversion is <50% after 4 hours, mild heating (40°C) may be required [1].

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer to pH ~3 using 1N HCl or 5% citric acid (precipitates the product).

    • Extract with Ethyl Acetate (3x).[2][3][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][5][6]

  • Purification: Recrystallization from EtOAc/Hexanes is typically sufficient.

Yield Expectation: 75–85%.

Carboxylic Acid Protection: Methyl Ester Formation

Objective: Masking the acidic proton to increase solubility in organic solvents and prevent side reactions during amine modification.

Protocol (Acid-Catalyzed):

  • Setup: Dissolve 2-amino-5-fluorobenzoic acid (1.0 g, ~6.45 mmol) in anhydrous Methanol (20 mL).

  • Catalyst: Add concentrated H₂SO₄ (1.0 mL) or saturate the solution with HCl gas. Alternatively, use Thionyl Chloride (SOCl₂, 1.5 equiv) added dropwise at 0°C [2].

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours.

    • Mechanism:[2][7][8] The acid catalyst activates the carbonyl carbon, making it susceptible to attack by the weak nucleophile (methanol).

  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Pour the residue into ice-cold saturated NaHCO₃ solution (neutralize carefully to pH 8).

    • Extract with Dichloromethane (DCM) or EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc) may be required if unreacted starting material remains.

Yield Expectation: 42–65% [2]. Note: Yields are often moderate due to the competing electronic effects and steric crowding.

Alternative High-Yield Method: For small scales, treating the acid with Diazomethane or TMS-Diazomethane in MeOH/Benzene usually gives quantitative yields (>90%) but requires strict safety protocols due to toxicity and explosion hazards.

N-Fmoc Protection (Solid Phase Synthesis Ready)

Objective: Preparing the monomer for Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Protocol:

  • Dissolution: Suspend 2-amino-5-fluorobenzoic acid (1.0 equiv) in a 1:1 mixture of Water and Acetone (or Dioxane).

  • Base: Add NaHCO₃ (2.0 equiv). The solution should become clear as the salt forms.

  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at 0°C.

    • Why Fmoc-OSu? It is less prone to forming dipeptides than Fmoc-Cl.

  • Reaction: Stir at RT for 12–24 hours. The reduced nucleophilicity of the aniline requires extended time.

  • Workup:

    • Evaporate acetone.

    • Acidify aqueous residue with 1N HCl to pH 2.[7] The Fmoc-protected product will precipitate as a white solid.

    • Filter, wash with water, and dry in vacuo.[7]

Part 3: Data & Visualization

Quantitative Comparison of Methods
Protection TypeReagentConditionsTypical YieldKey Challenge
N-Boc Boc₂O / TEADioxane/H₂O, RT, 16h75-85%Slow kinetics due to 5-F deactivation [1].
Methyl Ester HCl / MeOHReflux, 12h42-65%Incomplete conversion; hydrolysis during workup [2].
Methyl Ester TMS-DiazomethaneMeOH/Benzene, RT, 1h>90%Safety/Toxicity of reagents.
N-Fmoc Fmoc-OSu / NaHCO₃Acetone/H₂O, RT, 24h70-80%Solubility of the Fmoc-amino acid.
Reaction Workflow: Methyl Ester Synthesis

MethylEsterWorkflow Step1 Dissolve 2-Amino-5-fluorobenzoic acid in anhydrous MeOH Step2 Add Thionyl Chloride (SOCl2) Dropwise at 0°C Step1->Step2 Step3 Reflux at 65°C (8-12 Hours) Step2->Step3 Step4 Concentrate & Neutralize with sat. NaHCO3 Step3->Step4 Step5 Extract with DCM & Concentrate Step4->Step5

Caption: Step-by-step workflow for the acid-catalyzed esterification of CAS 446-08-2.

References

  • Patent CN109743875B . Inhibitors of the MENIN-MLL interaction. (2019). Describes the reaction of 2-amino-5-fluorobenzoic acid with Boc2O in dioxane/water systems.

  • ChemicalBook . 2-Amino-5-fluorobenzoic acid methyl ester synthesis. (2023). Provides yield data (42%) for HCl/MeOH reflux method.

  • BenchChem . The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. (2025). Discusses electronic effects of ortho-fluorine substituents.

  • Organic Chemistry Portal . Boc-Protected Amino Groups. General protocols for deactivated anilines.

Sources

Technical Guide: Characterization and Utilization of Boc-5-fluoro-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-5-fluoro-2-aminobenzoic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Boc-5-fluoro-2-aminobenzoic acid (N-Boc-5-fluoroanthranilic acid) is a critical fluorinated building block in medicinal chemistry. It serves as a protected scaffold for the synthesis of peptidomimetics, quinazolinones, and benzamides. While the core molecule, 2-amino-5-fluorobenzoic acid (CAS 446-08-2), is widely available, the tert-butoxycarbonyl (Boc) protected derivative is often synthesized in situ or as a discrete intermediate to modulate reactivity during multi-step synthesis.

This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a strategic workflow for utilizing this moiety in drug discovery.

Physicochemical Profile

The distinction between the parent anthranilic acid and its N-Boc derivative is fundamental for stoichiometric calculations in synthesis.

Table 1: Molecular Specifications
PropertyParent CoreN-Boc Derivative
IUPAC Name 2-Amino-5-fluorobenzoic acid2-(tert-Butoxycarbonylamino)-5-fluorobenzoic acid
Common Name 5-Fluoroanthranilic acidN-Boc-5-fluoroanthranilic acid
CAS Number 446-08-2 Not widely indexed (Custom/In-situ)
Molecular Formula


Molecular Weight (Average) 155.13 g/mol 255.24 g/mol
Monoisotopic Mass 155.038 g/mol 255.091 g/mol
Physical State Off-white to brown powderWhite to off-white solid (Recrystallized)
Solubility DMSO, Methanol, dilute acid/baseDCM, EtOAc, THF, DMSO

Critical Note on Stoichiometry: When using the N-Boc derivative in solid-phase peptide synthesis (SPPS), ensure calculations are based on the 255.24 g/mol value. Failure to account for the Boc mass (+100.12 Da) is a common source of coupling inefficiency.

Synthetic Protocol: Protection Strategy

Anthranilic acids are less nucleophilic than aliphatic amines due to the electron-withdrawing carboxyl group and conjugation with the benzene ring. Standard Boc-protection requires optimized conditions to drive conversion.

Reaction Scheme

The transformation involves the reaction of 5-fluoroanthranilic acid with Di-tert-butyl dicarbonate (


) under basic conditions.

SynthesisProtocol Start 5-Fluoroanthranilic Acid (MW 155.13) Reagents Boc2O (1.2 eq) NaOH / Dioxane:H2O Start->Reagents Intermediate Reaction Mixture (24h @ RT) Reagents->Intermediate Workup Acidification (pH 3) Extraction (EtOAc) Intermediate->Workup Product N-Boc-5-fluoroanthranilic Acid (MW 255.24) Workup->Product

Figure 1: Step-wise synthesis workflow for N-Boc protection.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration).

  • Basification: Add NaOH (2.5 eq) or

    
     (3.0 eq). The solution should be homogeneous.
    
  • Addition: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours.

    • Validation: Monitor by TLC (System: 50% EtOAc/Hexane). The starting amine (lower

      
      , fluorescent) should disappear.
      
  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer with 1M HCl to pH ~3. Caution:

      
       evolution may occur.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc if necessary to obtain the N-Boc derivative.

Analytical Validation

To ensure the integrity of the Boc-5-fluoro-2-aminobenzoic acid building block, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)
  • Boc Group: A strong singlet integrating to 9 protons appears at

    
     1.45–1.55 ppm .
    
  • Amide Proton: A broad singlet (NH) typically shifts downfield (

    
     9.0–11.0 ppm ) compared to the free amine (
    
    
    
    ~5-6 ppm), confirming carbamate formation.
  • Aromatic Region: The fluorine substituent creates distinct coupling patterns (splitting signals into doublets of doublets) in the

    
     7.0–8.0 ppm  range.
    
Mass Spectrometry (LC-MS)
  • Positive Mode: Look for

    
     at m/z 278.2  or 
    
    
    
    (fragmentation) at m/z 156.1 .
  • Negative Mode: Often more sensitive for carboxylic acids; look for

    
     at m/z 254.2 .
    

Applications in Drug Discovery[5]

The N-Boc-5-fluoroanthranilic acid scaffold acts as a versatile "switch" in synthetic pathways.

Pathway A: Peptidomimetics

Used as a constrained, hydrophobic amino acid surrogate. The fluorine atom increases lipophilicity and metabolic stability compared to the non-fluorinated analog. The Boc group allows for standard coupling (EDC/HOBt or HATU) to the carboxylic acid without self-polymerization.

Pathway B: Benzyne Precursor (Anthranilic Acid Route)

While typically initiated from the free amino acid via diazotization, the Boc-protected form can be used to generate N-substituted benzamides or quinazolinones before the benzyne activation step.

Applications Core N-Boc-5-fluoroanthranilic Acid Path1 Peptide Coupling (C-Terminus Modification) Core->Path1 HATU/Amine Path2 Cyclization (Quinazolinone Synthesis) Core->Path2 Amide formation + Deprotection Result1 Fluorinated Peptidomimetics (Metabolic Stability) Path1->Result1 Result2 Kinase Inhibitors (e.g., EGFR scaffolds) Path2->Result2

Figure 2: Strategic utility of the scaffold in medicinal chemistry.

References

  • National Center for Biotechnology Information (2026). PubChemLite Record for Boc-2-amino-5-fluorobenzoic acid (CID 15033887). PubChem.[1] Available at: [Link]

  • Toyn, J. H., et al. (2000). A counterselection for the tryptophan pathway in yeast: 5-Fluoroanthranilic acid resistance. Yeast, 16(6), 553-560.[2] Available at: [Link]

Sources

The Fluorine Scan: Engineering Bioactivity via Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine into amino acid scaffolds is not merely a halogen substitution; it is a precision engineering tool used to modulate the electronic, steric, and conformational landscape of a drug candidate. This guide dissects the utility of fluorinated amino acids (FAAs), moving beyond basic bioisosterism to explore the gauche effect in conformational control, pKa modulation for bioavailability, and metabolic blocking of cytochrome P450 hotspots.

The Physicochemical Rationale

The strategic value of fluorine lies in its unique position: it is the most electronegative element (3.98 Pauling) yet possesses a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "stealth" modifications that drastically alter electronics without disrupting steric binding pockets.

The Inductive Effect & pKa Modulation

Fluorine's strong electron-withdrawing nature (


) lowers the pKa of proximal basic amines and increases the acidity of proximal carboxylic acids. This is critical for optimizing oral bioavailability by altering the ionization state at physiological pH (7.4).

Table 1: Impact of Fluorination on Amino Acid pKa and Lipophilicity

Amino Acid DerivativepKa (COOH)pKa (NH

)

logP (vs Parent)
Bio-Impact
L-Alanine 2.359.87N/ABaseline
3-Fluoro-L-alanine 1.808.60+0.2Reduced basicity improves membrane permeability.
3,3,3-Trifluoro-L-alanine 1.305.80+0.8Amine is largely neutral at pH 7.4; high lipophilicity.
L-Proline 1.9910.60N/ABaseline
(4R)-4-Fluoroproline 1.809.20-0.1Inductive effect lowers amine pKa; stabilizes trans peptide bond.
Decision Logic: The Fluorine Scan

When to deploy FAAs? Use the following logic flow to determine the appropriate substitution strategy.

FluorineLogic Start Lead Compound Optimization Issue1 Issue: Rapid Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Permeability? Start->Issue2 Issue3 Issue: Unstable Conformation? Start->Issue3 Sol1 Strategy: Metabolic Blocking Target: Labile C-H bonds (e.g., benzylic) Issue1->Sol1 Yes Sol2 Strategy: pKa Modulation Target: Beta-fluorination to lower amine pKa Issue2->Sol2 Yes Sol3 Strategy: The Gauche Effect Target: 4-Fluoroproline for ring pucker control Issue3->Sol3 Yes Action1 Synthesize: alpha-methyl or trifluoromethyl analogs Sol1->Action1 Action2 Synthesize: mono/difluoro side chains Sol2->Action2 Action3 Synthesize: (4R) vs (4S) Fluoroproline Sol3->Action3

Figure 1: Decision matrix for incorporating fluorinated amino acids during lead optimization.

Structural Biology: The Gauche Effect

One of the most sophisticated uses of FAAs is conformational restriction. In 1,2-disubstituted ethanes (X-C-C-Y), highly electronegative substituents (like Fluorine and Nitrogen) prefer a gauche orientation (


) rather than anti (

). This is due to the hyperconjugation

.
Case Study: 4-Fluoroproline

In proline, this effect dictates the ring pucker, which in turn controls the cis/trans ratio of the peptide backbone—a critical factor in designing protease-resistant peptides or collagen mimetics.

  • (4R)-4-Fluoroproline: Fluorine prefers gauche to the amine. This forces the ring into a C

    
    -exo  pucker.
    
  • (4S)-4-Fluoroproline: Forces the ring into a C

    
    -endo  pucker.[1]
    

GaucheEffect cluster_0 Stereoelectronic Control R_Iso (4R)-Fluoroproline Exo C-gamma EXO Pucker R_Iso->Exo Gauche Effect S_Iso (4S)-Fluoroproline Endo C-gamma ENDO Pucker S_Iso->Endo Gauche Effect Stab Stabilizes TRANS peptide bond Exo->Stab Destab Stabilizes CIS peptide bond Endo->Destab

Figure 2: The Gauche Effect in 4-Fluoroproline dictates ring puckering and peptide bond geometry.[2]

Synthetic Methodologies & Protocols

Synthesis of FAAs typically falls into two categories: Electrophilic Fluorination (using reagents like Selectfluor) and Nucleophilic Fluorination (using DAST/Deoxo-Fluor). Below is a validated protocol for the synthesis of a 4-fluorophenylalanine derivative, a common motif for increasing metabolic stability.

Protocol: Electrophilic Fluorination via Selectfluor

Objective: Synthesis of N-Boc-4-fluoro-L-phenylalanine methyl ester from N-Boc-L-phenylalanine methyl ester. Mechanism: Radical-mediated or metal-catalyzed C-H activation.

Reagents:

  • Substrate: N-Boc-L-Phe-OMe (1.0 eq)

  • Fluorinating Agent: Selectfluor (1.2 eq)

  • Catalyst: AgNO

    
     (10 mol%)
    
  • Solvent: Acetonitrile/Water (9:1)

  • Temperature: 60°C

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-Boc-L-Phe-OMe (1.0 mmol) in degassed Acetonitrile/Water (10 mL).

  • Catalyst Addition: Add AgNO

    
     (0.1 mmol) and stir for 5 minutes under Nitrogen atmosphere.
    
  • Fluorination: Add Selectfluor (1.2 mmol) in one portion. The reaction mixture may turn slightly cloudy.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting material peak (M+H) and appearance of Product (M+18).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash with Saturated NaHCO

    
     (2 x 15 mL) to remove acidic byproducts and unreacted Selectfluor.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexane).
    
  • Validation: Confirm structure via

    
    F-NMR (expect singlet around -110 to -120 ppm relative to CFCl
    
    
    
    ).
Synthetic Workflow Overview

SynthesisFlow Start Target: Fluorinated Amino Acid Decision Fluorine Position? Start->Decision PathA Alpha-Position (Quaternary C) Decision->PathA PathB Side Chain (Aliphatic/Aromatic) Decision->PathB MethodA Method: Electrophilic NFSI or Selectfluor on Enolates PathA->MethodA MethodB Method: Deoxo-Fluor/DAST on Hydroxy-precursors PathB->MethodB

Figure 3: Selection of synthetic route based on regiospecificity.

Medicinal Chemistry Applications

Metabolic Stability (The Blockade Effect)

The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Replacing metabolically labile C-H bonds (especially at benzylic positions or positions alpha to heteroatoms) with C-F bonds blocks oxidative metabolism by Cytochrome P450 enzymes.[3]

  • Example: In the development of Ezetimibe , fluorination of the phenyl ring prevents rapid hydroxylation, significantly extending half-life.

Bioisosterism and Peptide Stapling

Trifluoromethyl (-CF


) groups are excellent bioisosteres for isopropyl groups but with inverted electronics. In peptide engineering, inserting 

-trifluoromethyl amino acids creates steric bulk that forces the peptide backbone into stable helical conformations (3

-helix or

-helix), improving resistance to proteolysis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Peterson, J. A., et al. (2023). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of Organic Chemistry. Link

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis of Boc-2-amino-5-fluorobenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved efficacy and safety profiles.[1] Boc-2-amino-5-fluorobenzoic acid is a key building block in this context, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] The tert-butyloxycarbonyl (Boc) protecting group provides a robust and readily cleavable handle on the amino functionality, allowing for selective transformations at other positions of the molecule.[3]

This application note provides a comprehensive guide for the synthesis of this compound from its precursor, 2-amino-5-fluorobenzoic acid (CAS 446-08-2). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles.

Chemical Structures

Starting Material: 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2)[4]

Final Product: this compound[5]

Synthetic Pathway Overview

The synthesis of this compound is achieved through the protection of the amino group of 2-amino-5-fluorobenzoic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the resulting carbamic acid and to facilitate the reaction.

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start -> reaction [label=" Add (Boc)₂O\n & Base"]; reaction -> workup [label=" Reaction\n Quenching"]; workup -> purification [label=" Crude\n Product"]; purification -> product [label=" Purified\n Product"]; product -> characterization; }

Diagram of the synthetic workflow.

Experimental Protocol

This protocol outlines a general procedure for the Boc protection of 2-amino-5-fluorobenzoic acid. Optimization may be required based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (for 10 mmol scale)
2-Amino-5-fluorobenzoic acid446-08-2C₇H₆FNO₂155.131.55 g (10 mmol, 1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5C₁₀H₁₈O₅218.252.40 g (11 mmol, 1.1 eq)
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.1150 mL
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.192.1 mL (15 mmol, 1.5 eq)
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11As needed for extraction
1 M Hydrochloric acid (HCl)7647-01-0HCl36.46As needed for acidification
Brine (saturated NaCl solution)N/ANaCl58.44As needed for washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As needed for drying
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add triethylamine (2.1 mL, 15 mmol).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of anhydrous THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Workup - Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Characterization of Starting Material: 2-Amino-5-fluorobenzoic acid
  • Appearance: White to light yellow crystalline powder.[4]

  • Melting Point: 181-183 °C.[4]

  • ¹H NMR (DMSO-d₆): δ 6.71 (dd, J = 4.9, 8.9 Hz, 1H), 7.15 (dt, J = 2.9, 8.4 Hz, 1H), 7.37 (dd, J = 2.9, 9.8 Hz, 1H), 8.60 (s, 1H).[4]

  • IR (KBr, cm⁻¹): 3450, 3190, 1680, 1570, 1430, 1240, 830, 760, 680.[7]

Expected Characterization of Final Product: this compound
  • Molecular Formula: C₁₂H₁₄FNO₄[5]

  • Molecular Weight: 255.24 g/mol

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR: Expected signals would include those for the aromatic protons, the Boc group protons (a singlet around 1.5 ppm), and the carbamate NH proton.

  • ¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, and the carbons of the tert-butyl group.

  • IR: Expected characteristic peaks would include C=O stretching for the carboxylic acid and the carbamate, N-H stretching, and C-F stretching.

  • Melting Point: To be determined experimentally.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate can be an irritant; avoid inhalation and contact with skin.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound, a valuable intermediate in medicinal and materials chemistry. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this compound in good yield and purity. The characterization data provided for the starting material and the expected data for the final product will aid in the verification of the synthesized compound.

References

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446–1463. [Link]

  • Chem-Space. (2021, January 26). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? FAQ. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195–2202. [Link]

  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 27, 2026, from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 27, 2026, from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056-s.pdf]([Link] Macmillan Group/files/publications/nature19056-s.pdf)

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 27, 2026, from [Link]

  • JOVE. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved February 27, 2026, from [Link]

  • Singh, P., Kumar, V., & Singh, A. (2014). N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Molbank, 2014(3), M833. [Link]

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2001). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 78, 173. [Link]

  • Firth, D., Pradeilles, J., & Rzepa, H. S. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3), x210214. [Link]

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Application Note: Optimized Protocol for the Chemoselective N-Boc Protection of 2-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a robust, scalable protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid). Unlike aliphatic amino acids, anthranilic acid derivatives present unique challenges due to the reduced nucleophilicity of the aniline nitrogen (electronic effect of the aromatic ring) and steric/electronic interference from the ortho-carboxylic acid group.

This protocol utilizes a biphasic Schotten-Baumann-type condition (THF/Water or Dioxane/Water with NaOH). This method is superior to anhydrous organic base methods for this substrate because it solubilizes the zwitterionic starting material and drives the reaction via irreversible deprotonation, ensuring high yields (>85%) and simplified purification via acid-induced precipitation.

Strategic Analysis & Reaction Design

The Chemical Challenge

The substrate, 2-amino-5-fluorobenzoic acid, contains two conflicting functionalities:

  • Aniline Amine: The nitrogen lone pair is delocalized into the benzene ring, significantly reducing nucleophilicity compared to aliphatic amines. The 5-fluoro substituent (para to the amine) exerts an inductive withdrawing effect, further deactivating the nitrogen.

  • Ortho-Carboxylic Acid: This group creates steric bulk and can form an intramolecular hydrogen bond with the amine (NH···O=C), locking the conformation and reducing reactivity toward the bulky Boc anhydride [(Boc)₂O].

Method Selection: Aqueous vs. Anhydrous
FeatureMethod A: Anhydrous (DCM/TEA/DMAP)Method B: Aqueous Biphasic (THF/H₂O/NaOH)
Solubility Poor (Substrate is zwitterionic/polar)Excellent (Forms soluble sodium salt)
Kinetics Slow; requires DMAP catalystFast ; Hydroxide ensures free amine species
Purification Chromatography often requiredPrecipitation (Acidification of aqueous layer)
Scalability Low (Solvent volume/cost)High (Green solvents, simple filtration)

Decision: Method B is selected as the standard operating procedure (SOP) for its operational simplicity and high purity profile without chromatography.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 2-Amino-5-fluorobenzoic acid (MW: 155.13 g/mol )

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (MW: 218.25 g/mol )[1]

  • Base: Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (HPLC Grade)

  • Acid (Workup): Citric Acid (10% aq) or HCl (1.0 M)

Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
  • Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 equiv).

  • Add THF (or Dioxane) and Water in a 1:1 ratio.[2] Target concentration: 0.2 M – 0.5 M.

  • Add NaOH (1.0 M) (2.2 – 2.5 equiv).

    • Note: Two equivalents are required: one to neutralize the carboxylic acid and one to deprotonate the ammonium species (if present) or maintain basicity to scavenge the proton released during acylation.

    • Observation: The suspension should turn into a clear, homogeneous solution as the sodium salt forms.

Step 2: Boc Anhydride Addition
  • Dissolve Boc₂O (1.2 – 1.5 equiv) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the reaction mixture at Room Temperature (20–25 °C) .

    • Critical Control: Do not cool to 0 °C unless exotherm is uncontrolled. The reduced nucleophilicity of this aniline requires ambient thermal energy to react efficiently.

  • Stir vigorously.

    • Time: 4 – 16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

Step 3: Reaction Monitoring (QC Checkpoint)
  • TLC: Staining with Ninhydrin is ineffective for N-Boc products. Use UV (254 nm) or Bromocresol Green (detects COOH).

  • Endpoint: Disappearance of the low-Rf starting material (free amino acid) and appearance of a higher-Rf spot (N-Boc product).

Step 4: Workup & Isolation
  • Evaporation: Remove the organic solvent (THF/Dioxane) under reduced pressure (Rotavap, 40 °C). Do not evaporate to dryness; leave the aqueous phase.

  • Wash (Optional but Recommended): Wash the remaining aqueous alkaline solution with Diethyl Ether or Ethyl Acetate (2 x vol).

    • Purpose: This removes unreacted Boc₂O and non-polar impurities (e.g., decarboxylated byproducts). The product remains in the aqueous phase as the dianion.

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 1.0 M HCl or 10% Citric Acid with stirring until pH reaches 2–3 .

    • Observation: A white to off-white solid will precipitate immediately.[3]

    • Caution: Avoid pH < 1 to prevent Boc cleavage (though Boc is relatively stable to dilute HCl at low temp).

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical role of base in activating the nucleophile and the specific workup logic that ensures purity.

BocProtection SM 2-Amino-5-fluorobenzoic Acid (Zwitterionic/Insoluble) Salt Sodium 2-amino-5-fluorobenzoate (Soluble Anion) SM->Salt + Base Base NaOH (aq) Deprotonation Base->Salt Intermediate Tetrahedral Intermediate Salt->Intermediate + Boc2O Boc2O Boc2O / THF (Electrophile) Boc2O->Intermediate ProductSalt N-Boc Carboxylate Salt (Water Soluble) Intermediate->ProductSalt - tBuOH, - CO2 Wash Organic Wash (Removes excess Boc2O) ProductSalt->Wash Purification Acid Acidification (pH 2-3) (Precipitation) Wash->Acid Aqueous Phase Final N-Boc-2-amino-5-fluorobenzoic Acid (Solid Precipitate) Acid->Final Protonation

Caption: Workflow for the conversion of zwitterionic anthranilic acid to the N-Boc protected derivative via aqueous Schotten-Baumann conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ortho-COOH; Low nucleophilicity of aniline.1. Increase reaction temp to 50°C.2. Add catalyst: 5-10 mol% DMAP (requires switching to organic solvent method if aqueous fails, but usually heat is sufficient).
Product is Oily Presence of unreacted Boc₂O or t-BuOH.Ensure the ether wash of the basic aqueous phase is thorough before acidification. Recrystallize from Hexane/EtOAc if necessary.
Precipitate Re-dissolves pH is too low (Boc cleavage) or too high (salt formation).Strictly control pH to 2.5–3.0. Do not go below pH 1.
Starting Material Remains Insufficient base; SM not fully solubilized.Check pH of reaction mixture.[4] It must be >9 to keep the amine free (non-protonated) and the acid ionized.

References

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Retrieved from

  • Sreenivasa, S., et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E. (2013). Structure and intramolecular hydrogen bonding analysis. Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups. General protocols for aqueous Boc protection. Retrieved from

  • WuXi AppTec. Alcohol Speed up Boc Protection of Primary Amines. Discussion on kinetics of aniline protection. Retrieved from

  • Cayman Chemical. 2-Amino-5-fluorobenzoic Acid Product Information. Physical properties and solubility data. Retrieved from

Sources

Application Note: Boc-2-Amino-5-Fluorobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specialized protocols for using Boc-2-amino-5-fluorobenzoic acid (also known as Boc-5-fluoroanthranilic acid ) in peptide synthesis.

Because this residue combines the steric bulk of an ortho-substituted benzoate with the poor nucleophilicity of an electron-deficient aniline, standard SPPS protocols often fail. This guide details the benzoxazinone activation strategy for incorporation and the acid chloride method for chain elongation.

Executive Summary

This compound (Boc-2-Abz-5-F-OH) is a critical building block for peptidomimetics, FRET probes, and benzodiazepine scaffolds. The fluorine substitution at the 5-position modulates the pKa of the aniline, alters the fluorescence quantum yield compared to the parent anthranilic acid (Abz), and enhances metabolic stability.

However, its use is complicated by two primary factors:

  • Steric Hindrance: The ortho-amino group forces the carboxylate out of planarity, retarding coupling rates.

  • Benzoxazinone Formation: Upon activation, the Boc-protected acid tends to cyclize into a 2-tert-butyl-4H-3,1-benzoxazin-4-one species. While this is an activated intermediate, it behaves differently than a standard O-acylisourea or OBt ester.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid
CAS Number 144643-68-9 (Generic acid: 446-08-2)
Formula C₁₂H₁₄FNO₄MW: 255.24 g/mol
Fluorescence

nm,

nm
Fluorine may cause hypsochromic shift vs Abz.
Solubility DMF, DMSO, DCMPoor in water/ether.
Stability Acid Labile (Boc)Stable to base (Piperidine).

Strategic Mechanism: The Benzoxazinone Pathway

Understanding the activation mechanism is vital. Unlike standard amino acids, Boc-2-Abz-5-F-OH does not simply form a stable active ester.

Mechanism Diagram

The following diagram illustrates how standard activation leads to the cyclic benzoxazinone, which then reacts with the resin-bound amine.

Benzoxazinone_Mechanism Start Boc-2-Abz-5-F-OH Activation Activation (HATU/DIEA or Mixed Anhydride) Start->Activation Intermediate O-Acyl Isourea / Mixed Anhydride Activation->Intermediate Cyclization Cyclization (Loss of HOBt/Leaving Group) Intermediate->Cyclization Fast Product Coupled Peptide (Boc-Abz-Peptide-Resin) Intermediate->Product Direct Coupling (Minor Path) Benzoxazinone 2-tert-butyl-6-fluoro- 4H-3,1-benzoxazin-4-one (The 'Real' Active Species) Cyclization->Benzoxazinone Benzoxazinone->Product + Amine (Slow Step) Amine Resin-Bound Amine (NH2-Peptide-Resin)

Caption: Activation of Boc-2-amino-benzoic acids typically proceeds via a cyclic benzoxazinone intermediate, which acts as the effective acylating agent.

Experimental Protocols

Protocol A: Coupling Boc-2-Abz-5-F-OH to Resin (C-Terminal Activation)

Use this protocol to attach the fluorinated acid to the N-terminus of a growing peptide chain.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/PyBOP due to the steric bulk.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[2][1]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang-peptide) in DMF for 30 minutes. Drain.

  • Activation (Pre-activation is Critical):

    • Dissolve Boc-2-Abz-5-F-OH (4.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Crucial Step: Allow to activate for 2–5 minutes only. Long activation promotes benzoxazinone precipitation or side reactions.

  • Coupling:

    • Add the activated solution to the resin.[3]

    • Shake at room temperature for 2 hours .

    • Note: The reaction may turn yellow/orange due to the liberated HOAt/benzoxazinone species.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple.

    • Re-coupling: If the first coupling fails, use PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) with DIEA, as phosphonium salts often work better for anilines/hindered acids.

  • Washing: Wash resin with DMF (3x) and DCM (3x).[1]

Protocol B: Elongation from the Aniline (N-Terminal Activation)

Use this protocol if you remove the Boc group and need to couple the NEXT amino acid to the 5-fluoro-aniline nitrogen. This is the "Difficult Step" due to low nucleophilicity.

Challenge: Standard esters (OBt/OSu) will not react efficiently with the electron-poor aniline of 2-Abz-5-F. You must use an Acid Chloride or Fluoride .

Method: In-Situ Acid Chloride Generation (BTC/Triphosgene) Reference: This method avoids the instability of isolated Fmoc-amino acid chlorides.

Reagents:

  • Fmoc-AA-OH: The next amino acid to be coupled.

  • BTC: Bis(trichloromethyl) carbonate (Triphosgene).

  • Base: 2,4,6-Collidine (sym-Collidine) or DIEA.

  • Solvent: THF (Tetrahydrofuran) or DCM (anhydrous).

Step-by-Step Procedure:

  • Deprotection: Remove the Boc group from the resin-bound Abz residue (using 50% TFA/DCM for Boc-chemistry or just standard cleavage if this is the final step; Note: If doing Fmoc SPPS, you cannot easily deprotect Boc without cleaving the peptide from the resin unless you use a highly acid-sensitive resin like 2-Cl-Trt and dilute TFA).

    • Correction for Fmoc SPPS: If you intend to elongate, you should have used Fmoc-2-Abz-5-F-OH . If you only have the Boc version, you must treat the Boc-Abz-Resin with 25% TFA/DCM for 30 mins (only compatible with MBHA or PAM resins, NOT Rink/Wang).

  • Activation (Acid Chloride Formation):

    • In a glass vial (anhydrous), dissolve Fmoc-AA-OH (5.0 eq).

    • Add BTC (Triphosgene) (1.7 eq).

    • Add Collidine (15 eq) dropwise. Caution: Gas evolution (CO₂/HCl).

    • Stir for 15–20 minutes to form the Fmoc-amino acyl chloride.

  • Coupling:

    • Add the solution to the resin-bound aniline.[3]

    • Shake for 2–4 hours or overnight.

  • Capping: Acetylate any unreacted aniline using Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis of Fluorinated Benzodiazepines

Boc-2-Abz-5-F-OH is a precursor for 1,4-benzodiazepine-2,5-diones.

Workflow:

  • Load Resin: Attach an

    
    -amino acid (e.g., Fmoc-Gly-OH or Fmoc-Pro-OH) to the resin.
    
  • Couple Abz: Couple Boc-2-Abz-5-F-OH using Protocol A.

  • Deprotect: Remove Boc (TFA).

  • Cyclize: The free aniline can attack the amide bond of the first amino acid (assisted by base and heat) to release the cyclic benzodiazepine from the resin (cyclative cleavage).

    • Conditions: 10% Acetic Acid in 2-Butanol at reflux (solution phase) or dilute base on resin.

Benzodiazepine_Synthesis Step1 Resin-AA-NH2 Step2 Couple Boc-2-Abz-5-F-OH (Protocol A) Step1->Step2 Step3 Intermediate: Boc-Abz(5F)-AA-Resin Step2->Step3 Step4 Boc Deprotection (TFA) Step3->Step4 Step5 Free Aniline: NH2-Abz(5F)-AA-Resin Step4->Step5 Step6 Cyclative Cleavage (Base/Heat) Step5->Step6 Final Fluorinated Benzodiazepine (In Solution) Step6->Final

Caption: Solid-phase assembly of fluorinated benzodiazepine scaffolds via cyclative cleavage.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Yield (Protocol A) Benzoxazinone formation is slow to react with resin.Increase temperature to 50°C (microwave assisted). Use HOAt additive to accelerate ester formation.
No Reaction on Aniline (Protocol B) Aniline is too electron-deficient.Switch to Fmoc-Amino Acid Fluorides (commercially available or made via TFFH). Do not use HATU.
Fluorescence Quenching Fluorine atom effect or pH sensitivity.5-F-Abz fluorescence is pH sensitive. Ensure assay buffer is pH > 4.0 to deprotonate the carboxylic acid (if free).
Precipitate in Activation Insoluble Benzoxazinone.Add DCM to the DMF mixture (1:1 ratio) to solubilize the intermediate.

References

  • Benzoxazinone Mechanism: Molecules2024 , 29, 5710. "Recent Progress in the Synthesis of Benzoxazin-4-Ones." Link

  • Coupling Hindered Anilines: J. Org. Chem.1998 , 63, 9678. "Efficient Solid-Phase Synthesis of Benzodiazepines." Link

  • Acid Chloride Activation (Triphosgene): Org. Lett.1999 , 1, 1127. "Solid-Phase Synthesis of Anilides." Link

  • Fluorescence Properties: Yeast2000 , 16, 553.[4] "5-Fluoroanthranilic acid resistance and tryptophan pathway." Link

  • General SPPS Guides: BenchChem Application Notes. "Solid-Phase Peptide Synthesis: Difficult Sequences." Link

Sources

Application Note: Amide Coupling of Boc-2-amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of Boc-2-amino-5-fluorobenzoic acid with Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The coupling of This compound (CAS: 144643-68-7) with amines is a pivotal transformation in the synthesis of fluorinated benzamides and quinazolinone scaffolds, common in kinase inhibitors and GPCR modulators. While standard peptide coupling protocols often suffice, this substrate presents unique challenges due to the steric hindrance of the ortho-Boc-amino group and the electronic deactivation from the 5-fluorine substituent. This guide outlines two robust protocols: a standard HATU-mediated direct coupling for general use, and a Mixed Anhydride/Cyclodehydration strategy for sterically demanding amines or subsequent quinazolinone synthesis.

Mechanistic Insights & Strategic Planning

The Ortho-Effect Challenge

The ortho-Boc-amino group creates significant steric bulk around the carboxylic acid, retarding nucleophilic attack. Furthermore, the 5-fluoro substituent withdraws electron density, increasing the acidity of the carboxylic acid but also destabilizing certain active ester intermediates.

Pathway Selection
  • Pathway A: Direct Activation (HATU/DIPEA). [1]

    • Mechanism:[2][3][4][5] Formation of the O-At active ester.[6]

    • Best For: Primary amines, unhindered secondary amines, and parallel synthesis libraries.

    • Risk: Slower kinetics can lead to background hydrolysis or competitive formation of the N-Boc-isatoic anhydride species if the amine is not nucleophilic enough.

  • Pathway B: Mixed Anhydride / In-Situ Cyclization (IBCF or MsCl). [1]

    • Mechanism:[2][3][4][5] Activation with isobutyl chloroformate (IBCF) or methanesulfonyl chloride (MsCl) often generates a transient cyclic intermediate (a benzoxazinone or mixed anhydride species) that is highly reactive toward amines.[1]

    • Best For: Hindered amines (e.g., tert-butyl amine, electron-deficient anilines), or when enantiopurity of the amine partner must be strictly conserved.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on activation strategy.

ReactionPathways SM This compound Act Activation Step SM->Act Direct O-At Active Ester (HATU) Act->Direct HATU/DIPEA Cyclic Cyclic Intermediate (Benzoxazinone/Mixed Anhydride) Act->Cyclic IBCF/NMM or MsCl/NMI Amide Target Amide Product Direct->Amide + Amine (R-NH2) Cyclic->Amide + Amine (Ring Opening) Quin Quinazolinone (Post-Modification) Amide->Quin Cyclization (-Boc)

Caption: Mechanistic divergence in coupling strategies. Pathway B (Cyclic) is preferred for difficult substrates.[1]

Experimental Protocols

Protocol A: Standard HATU Coupling

Recommended for routine synthesis and library generation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Activation: Cool the solution to 0 °C. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0 °C for 15–30 minutes.

    • Note: The solution typically turns yellow.[1] A pre-activation time is crucial to form the active ester before amine addition.[1]

  • Coupling: Add the amine (1.1 mmol) dropwise (neat or as a solution in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexanes).[1] The starting material (acid) usually streaks; the product will be a distinct, less polar spot.[1]

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash sequentially with 10% Citric Acid (2 x 15 mL) to remove excess DIPEA and unreacted amine.[1] Caution: Do not use strong HCl, as it may cleave the Boc group.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Brine (1 x 15 mL), dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mixed Anhydride / MsCl Method

Recommended for non-nucleophilic amines (anilines) or sterically hindered systems.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Activator: Methanesulfonyl chloride (MsCl) (1.0 equiv)[1]

  • Base: N-Methylimidazole (NMI) (2.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: Anhydrous DCM or DCE.[1][7]

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

  • Reagent Addition: Add NMI (2.0 mmol) followed slowly by MsCl (1.0 mmol). Stir at 0 °C for 1 hour.

    • Mechanism:[2][3][4][5] This generates a highly reactive mixed anhydride or cyclizes to the benzoxazinone intermediate in situ.

  • Amine Addition: Add the amine (1.1 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir overnight. If the amine is an aniline, mild heating (40 °C) may be required.[1]

  • Workup: Quench with water. Extract with DCM.[1][7] Wash organic layer with 0.5 M HCl (cold) and Sat.[1] NaHCO₃. Dry and concentrate.

Data Summary & Troubleshooting

ParameterProtocol A (HATU)Protocol B (Mixed Anhydride)
Primary Use Aliphatic amines, Amino estersAnilines, Hindered amines
Reaction Time 4 - 12 Hours2 - 24 Hours
Temperature 0 °C to RT0 °C to 40 °C
Boc Stability High (Base stable)Moderate (Avoid excess heat)
Common Yield 75 - 95%60 - 85%

Common Issues:

  • Low Conversion: If using HATU and conversion stalls, switch to Protocol B. The ortho-substitution often prevents the "tetrahedral intermediate" collapse in standard couplings.

  • Boc Cleavage: Ensure the workup acid wash is dilute (e.g., 10% Citric Acid or 0.5 M HCl) and brief.[1] Do not use TFA or concentrated HCl during workup.[1]

  • Product Cyclization: If the product mass is [M-18] (loss of water) or [M-74] (loss of tBuOH), the amide may have cyclized to a quinazolinone or benzoxazinone during the reaction.[1] This is rare under basic conditions (Protocol A) but possible under thermal conditions in Protocol B.[1]

References

  • Vertex Pharmaceuticals Protocol (MsCl/NMI)

    • Title: Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol.
    • Source:Advanced Synthesis & Catalysis, 2016.[1]

    • URL:[Link][1]

  • Title: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate.
  • Benzoxazinone Side Reactions

    • Title: Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.[8]

    • Source:Iranian Journal of Organic Chemistry, 2008.[1][8]

    • URL:[Link][1]

  • HATU Coupling Efficiency

    • Title: HATU: A Third-Generation Coupling Reagent.[1][3]

    • Source:ChemicalBook Technical Review.

Sources

Application Note & Protocol: A Modular Approach to Fluorinated Quinazolinones from Boc-Anthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into these molecules can significantly enhance their pharmacological profiles. Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of fluorinated quinazolinones, employing a modular and reliable three-step approach starting from readily available N-Boc-2-aminobenzoic acid (Boc-anthranilic acid).

Synthetic Strategy: A Three-Step Modular Approach

Our synthetic strategy is designed for flexibility and reliability, allowing for the introduction of fluorine-containing moieties through the amine component. The overall workflow involves three key transformations:

  • Amide Coupling: Formation of an N-acyl anthranilamide by coupling Boc-anthranilic acid with a fluorinated aniline.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the free amine.

  • Cyclization: Intramolecular cyclization of the resulting N-acyl-2-aminobenzamide to furnish the desired fluorinated quinazolinone.

This modular approach allows for the synthesis of a diverse library of fluorinated quinazolinones by simply varying the fluorinated amine used in the initial coupling step.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Cyclization boc_anthranilic Boc-Anthranilic Acid amide Boc-N-(fluorophenyl) -2-aminobenzamide boc_anthranilic->amide EDC, HOBt, DIPEA DCM, rt fluoro_aniline Fluorinated Aniline fluoro_aniline->amide deprotected_amide N-(fluorophenyl) -2-aminobenzamide amide->deprotected_amide TFA, DCM rt final_product Fluorinated Quinazolinone deprotected_amide->final_product Acetic Anhydride Microwave, 150°C

Figure 1: Overall experimental workflow for the synthesis of fluorinated quinazolinones.

Mechanistic Insights: The Chemistry Behind Each Step

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

1. Amide Coupling via EDC/HOBt:

The formation of the amide bond is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds through the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of Boc-anthranilic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: HOBt, acting as a nucleophilic catalyst, rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.[2][3]

  • Nucleophilic Acyl Substitution: The fluorinated aniline then attacks the carbonyl group of the HOBt ester, leading to the formation of the desired amide and regenerating HOBt.

2. Acid-Catalyzed Boc Deprotection:

The Boc group is a robust protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4][5] The mechanism involves:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the trifluoroacetate salt.

3. Cyclization to the Quinazolinone Core:

The final step involves the cyclization of the N-acyl-2-aminobenzamide intermediate. This transformation is typically acid-catalyzed and proceeds via an intramolecular nucleophilic attack. The use of microwave irradiation can significantly accelerate this reaction.[6][7][8][9]

G cluster_0 Mechanism of Acid-Catalyzed Cyclization start N-acyl-2-aminobenzamide protonation Protonated Amide start->protonation H+ cyclization Tetrahedral Intermediate protonation->cyclization Intramolecular nucleophilic attack dehydration Dihydroquinazolinone cyclization->dehydration -H2O final_product Quinazolinone dehydration->final_product Tautomerization

Figure 2: Mechanism of acid-catalyzed cyclization to form the quinazolinone ring.

Experimental Protocols

Materials and Reagents:

  • N-Boc-2-aminobenzoic acid (Boc-anthranilic acid)

  • 4-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Synthesis of Boc-2-(acetylamino)-N-(4-fluorophenyl)benzamide

  • To a stirred solution of Boc-anthranilic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 4-fluoroaniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired product.

Protocol 2: Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide

  • Dissolve the Boc-protected amide from Protocol 1 (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Protocol 3: Synthesis of 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone

  • Place the 2-amino-N-(4-fluorophenyl)benzamide from Protocol 2 (1.0 eq) and acetic anhydride (5.0 eq) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-20 minutes.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure fluorinated quinazolinone.

Data Presentation

StepStarting MaterialReagents and ConditionsReaction TimeTypical Yield (%)
1 Boc-Anthranilic Acid4-Fluoroaniline, EDC, HOBt, DIPEA, DCM12-16 h80-90
2 Boc-protected amideTFA, DCM2-4 h>95 (crude)
3 Deprotected amideAcetic Anhydride, Microwave (150 °C)10-20 min75-85

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of fluorinated quinazolinones from Boc-anthranilic acid. The modular nature of this synthetic route, coupled with the efficiency of microwave-assisted cyclization, offers a powerful tool for the rapid generation of diverse quinazolinone libraries for drug discovery and development. The detailed mechanistic insights and step-by-step protocols are intended to empower researchers to confidently apply and adapt this methodology for their specific research needs.

References

Sources

Application Note: Chemoselective Synthesis of N-Boc-5-Fluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the preparation of N-Boc-5-fluoroanthranilic acid (2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid) using di-tert-butyl dicarbonate (Boc₂O).

5-Fluoroanthranilic acid is a critical scaffold in the synthesis of bioactive heterocycles, including quinazolinones and benzodiazepines, often employed in kinase inhibitor development. The presence of the electron-withdrawing fluorine atom at the C5 position, combined with the steric and electronic influence of the ortho-carboxylic acid, renders the aniline nitrogen less nucleophilic than standard anilines. Consequently, standard Boc-protection protocols require modification to ensure complete conversion and prevent side reactions such as isatoic anhydride formation or oligomerization.

Scientific Foundation & Reaction Mechanism

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The amine of the 5-fluoroanthranilic acid attacks the carbonyl carbon of the Boc₂O.[1][2][3][4] However, two competing factors must be managed:

  • Electronic Deactivation: The fluorine atom (inductive withdrawal) and the carboxyl group (resonance and inductive withdrawal) significantly lower the pKa of the anilinic amine, reducing its nucleophilicity.

  • Solubility vs. Reactivity: The starting material is zwitterionic. To solubilize it in the aqueous/organic biphasic system, the carboxylic acid must be deprotonated (forming the carboxylate). This requires a base (NaOH), which also acts to scavenge the proton released during the amine's attack on Boc₂O.

Reaction Scheme

The reaction utilizes a Schotten-Baumann-type biphasic system (THF/Water) to solubilize both the organic Boc₂O and the ionic anthranilate salt.

ReactionMechanism SM 5-Fluoroanthranilic Acid (Zwitterionic) Inter Carboxylate Anion (Solubilized) SM->Inter Deprotonation (pH > 10) Base NaOH (aq) Base->Inter TS Tetrahedral Intermediate Inter->TS Nucleophilic Attack Boc2O Boc2O / THF Boc2O->TS Prod N-Boc-5-Fluoroanthranilic Acid TS->Prod Elimination Byprod CO2 + t-BuOH TS->Byprod Decarboxylation

Figure 1: Mechanistic pathway for the base-mediated Boc-protection of electron-deficient anthranilic acids.

Experimental Protocol

Reagent Table

Note: Stoichiometry is calculated based on 10.0 g of Starting Material (SM).

ReagentMW ( g/mol )Equiv.[3][5][6]Mass/VolRole
5-Fluoroanthranilic acid 155.131.010.0 gSubstrate
Boc₂O 218.251.521.1 gProtecting Group
NaOH (2.5 M aq) 40.002.5~65 mLBase/Solubilizer
THF 72.11N/A100 mLSolvent (Organic)
Water 18.02N/A50 mLSolvent (Aqueous)
HCl (1 M) 36.46ExcessAs req.Acidification
Step-by-Step Methodology
Phase 1: Solubilization
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Dissolution: Charge the flask with 5-fluoroanthranilic acid (10.0 g) .

  • Base Addition: Add 50 mL of water , followed by slow addition of 2.5 M NaOH (65 mL) .

    • Critical Check: Stir until the solution is homogeneous. The solution should be clear and slightly yellow. If solids remain, check pH; it must be >10 to ensure the carboxylate is formed.

  • Solvent Addition: Add 50 mL of THF to the aqueous mixture.

Phase 2: Reaction
  • Boc Addition: Dissolve Boc₂O (21.1 g) in 50 mL of THF . Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? Slow addition prevents the accumulation of unreacted Boc₂O, minimizing potential side reactions with the solvent or base hydrolysis.

  • Incubation: Stir the reaction vigorously at Room Temperature (20–25 °C) for 16–24 hours.

    • Note: Due to the electron-withdrawing fluorine, this reaction is slower than with unsubstituted anthranilic acid. Do not heat above 40°C to avoid decarboxylation.

Phase 3: Workup & Isolation
  • Concentration: Remove the bulk of the THF using a rotary evaporator (bath temp < 35 °C). This leaves an aqueous solution of the product salt (Sodium N-Boc-5-fluoroanthranilate).

  • Washing: Extract the aqueous layer once with Ethyl Acetate (50 mL) or Ether to remove unreacted Boc₂O and t-BuOH. Discard the organic layer.

  • Precipitation (Critical Step):

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add 1 M HCl dropwise with stirring.

    • Target pH: Adjust pH to 2.5 – 3.0 .

    • Observation: A thick white/off-white precipitate will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workflow Visualization

Workflow Start Start: 5-Fluoroanthranilic Acid Solubilize Dissolve in H2O/THF + NaOH (pH > 10) Start->Solubilize React Add Boc2O in THF Stir 16-24h @ RT Solubilize->React Check QC: TLC/HPLC (Check consumption of amine) React->Check Check->React Incomplete (Add Base/Boc) Evap Evaporate THF Check->Evap Complete Wash Wash aq. layer with EtOAc (Removes excess Boc2O) Evap->Wash Acidify Acidify to pH 2-3 with 1M HCl (Precipitates Product) Wash->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Operational workflow for the isolation of N-Boc-5-fluoroanthranilic acid.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • Melting Point: ~188–192 °C (dec). (Distinct from SM ~182 °C).[7]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.0 (s, 1H, COOH or NH - broad).

    • δ 8.3–8.4 (d, 1H, H-6, adjacent to F).

    • δ 7.4–7.5 (m, 2H, Ar-H).

    • δ 1.48 (s, 9H, t-Butyl).

TLC Monitoring
  • Mobile Phase: Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid.

  • Visualization: UV (254 nm) and Ninhydrin stain.

    • Starting Material: Ninhydrin positive (Red/Purple spot).

    • Product: Ninhydrin negative (or very faint upon heating), UV active.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitation pH not low enough during workup.Ensure pH is adjusted to ~2.5. The product is a carboxylic acid; it is soluble at neutral pH.
Oiling Out Product trapped with t-BuOH or THF.Ensure THF is fully evaporated before acidification. If oil forms, scratch the flask with a glass rod or seed with pure crystal.
Starting Material Remains pH dropped during reaction.The reaction generates acid (as a byproduct of Boc2O hydrolysis or amine consumption). Check pH mid-reaction; add NaOH to maintain pH > 9.
Gas Evolution (Excessive) Rapid addition of Boc₂O.Add Boc₂O solution slower. The gas is CO₂; rapid evolution indicates decomposition of Boc₂O or reaction exotherm.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-free N-tert-butyloxycarbonylation of amines in water."[8] Organic Letters, 2006 , 8(15), 3259-3262. Link

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101412, 2-Amino-5-fluorobenzoic acid." PubChem, 2025 .[9] Link

  • BenchChem. "The Enduring Utility of the Boc Protecting Group: A Technical Guide." BenchChem Technical Library, 2025 . Link

Sources

cyclization of Boc-2-amino-5-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The cyclization of Boc-2-amino-5-fluorobenzoic acid represents a critical bifurcation point in the synthesis of nitrogen heterocycles.[1] Depending on the reagents and conditions employed, the reaction can proceed through two distinct mechanistic pathways, yielding either 2-(tert-butoxy)-4H-3,1-benzoxazin-4-one (via retentive cyclization) or 6-fluoroisatoic anhydride (via deprotective cyclization).[1][2]

This guide provides high-fidelity protocols for accessing both scaffolds. The Retentive Pathway (Method A) generates a highly reactive "active ester" equivalent suitable for one-pot quinazolinone assembly, while the Deprotective Pathway (Method B) yields the stable isatoic anhydride, a versatile building block for diversity-oriented synthesis.[2]

Mechanistic Pathways & Decision Matrix

The fate of the tert-butyl group dictates the product. Understanding this causality is essential for experimental design.[2]

  • Pathway A: Retentive Cyclization (Kinetic Control) [2]

    • Reagent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC.[1][2][3]

    • Mechanism: Activation of the carboxylic acid forms an O-acylisourea, which is attacked by the Boc carbonyl oxygen.

    • Product: 2-(tert-butoxy)-6-fluoro-4H-benzo[d][1,3]oxazin-4-one .[1][2]

    • Stability: Low.[2] Moisture sensitive.[2][4] Prone to hydrolysis or polymerization.[2]

    • Application: In situ generation for coupling with amines (amides/quinazolinones).[2][4]

  • Pathway B: Deprotective Cyclization (Thermodynamic Control) [2]

    • Reagent: Thionyl Chloride (SOCl₂) or high heat in acid.[2]

    • Mechanism: Acid-catalyzed elimination of the tert-butyl cation followed by intramolecular capture of the carbamate carbonyl by the carboxylic acid.

    • Product: 6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (6-Fluoroisatoic Anhydride).[1][2]

    • Stability: High.[2] Stable solid.

    • Application: Shelf-stable intermediate for urea/carbamate synthesis.[1][2]

ReactionPathways Start This compound EDCI Reagent: EDCI/Pyridine (Dehydration) Start->EDCI Path A SOCl2 Reagent: SOCl2 (Acid/Elimination) Start->SOCl2 Path B Benzoxazinone 2-(tert-butoxy)-benzoxazinone (Reactive Intermediate) EDCI->Benzoxazinone Cyclization Quinazolinone Quinazolinones (via Amine addition) Benzoxazinone->Quinazolinone + R-NH2 / Heat Isatoic 6-Fluoroisatoic Anhydride (Stable Product) SOCl2->Isatoic - t-BuCl - HCl

Figure 1: Divergent cyclization pathways based on reagent selection.[1][2] Path A retains the Boc-carbonyl as an imidate-like structure; Path B utilizes the Boc-carbonyl to form the anhydride ring while ejecting the tert-butyl group.[1]

Detailed Experimental Protocols
Protocol A: Synthesis of Reactive Benzoxazinone Intermediate (For One-Pot Coupling)

Target: In situ generation of 2-(tert-butoxy)-6-fluoro-4H-benzo[d][1,3]oxazin-4-one. Context: This intermediate is an "activated ester" on steroids.[2] It reacts faster than standard NHS-esters and is ideal for coupling with sterically hindered amines.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • EDCI[3][5][6]·HCl (1.2 equiv)[2]

  • Pyridine (2.0 equiv) or DMAP (0.1 equiv) with DIPEA (1.5 equiv)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add Pyridine (or DIPEA/DMAP).

  • Cyclization: Add EDCI·HCl in one portion.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:[2]1) will show the disappearance of the acid (polar) and appearance of a less polar spot (Benzoxazinone).[2]

    • Critical Warning: Do NOT perform an aqueous workup if you intend to isolate this species, as it hydrolyzes rapidly. For isolation (not recommended), simply concentrate and crystallize from dry hexane/ether.[2]

  • Coupling (One-Pot): Once the starting material is consumed, add the amine nucleophile (1.1 equiv) directly to the reaction mixture. Stir for 2-4 hours to form the amide.

Protocol B: Synthesis of 6-Fluoroisatoic Anhydride

Target: Stable isolation of 6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione.[1][2] Context: This protocol uses thionyl chloride to facilitate both the loss of the tert-butyl group and the cyclization.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Thionyl Chloride (SOCl₂) (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane or Benzene (traditional), or DCM (modern).[2]

Step-by-Step:

  • Setup: Equip a flask with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Suspend the Boc-acid in 1,4-Dioxane (0.2 M).

  • Reagent Introduction: Add SOCl₂ dropwise at room temperature.

    • Observation: Gas evolution (HCl and Isobutylene) will occur.[2]

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2-3 hours.

    • Mechanism:[5][7][8][9][10] The HCl generated in situ cleaves the t-butyl group. The resulting carbamic acid chloride cyclizes onto the carboxylic acid (or vice versa, the acid chloride cyclizes onto the carbamate).

  • Workup:

    • Cool the reaction to RT.

    • Concentrate the solvent under reduced pressure to remove excess SOCl₂.[2]

    • Trituration: Add cold diethyl ether or hexane to the residue.[2] The product (Isatoic Anhydride) typically precipitates as a white/off-white solid.[2]

    • Filter and wash with cold ether.[2]

  • Yield: Typically 85-95%.[2]

Protocol C: One-Pot Synthesis of 6-Fluoro-Quinazolinones

Target: Direct conversion of Boc-acid to Quinazolinone using an amine.[1][2]

Step-by-Step:

  • Activation: Follow Protocol A (EDCI activation) in Toluene or Dioxane instead of DCM.

  • Amine Addition: After 1 hour (formation of benzoxazinone), add the amine (R-NH₂).

  • Cyclization: Heat the reaction to reflux (100-110°C) for 4-6 hours.

    • Note: The initial attack forms the amide. High heat drives the second dehydration to close the quinazolinone ring.

    • Catalyst: If cyclization is slow, add a catalytic amount of NaOH or NaOEt (after the amide formation is complete) to force ring closure.

Data Summary & Troubleshooting
ParameterBenzoxazinone (Path A)Isatoic Anhydride (Path B)[2]
Reagent EDCI / DCCSOCl₂ / Heat
Condition Mild (0°C to RT)Harsh (Reflux)
Byproducts Urea (water soluble)Isobutylene (gas), HCl (gas)
Stability Unstable (Use immediately)Stable (Store in desiccator)
Key Risk Hydrolysis back to acidDecarboxylation if overheated

Common Pitfalls:

  • Hydrolysis of Benzoxazinone: If you attempt to wash the EDCI reaction with water, the benzoxazinone ring will open back up to the N-acyl anthranilic acid derivative or the starting material. Solution: Use anhydrous conditions and proceed to the next step without aqueous workup.

  • Oligomerization: High concentrations (>0.5 M) during the EDCI step can lead to intermolecular reactions.[2] Solution: Keep concentration between 0.05 M and 0.1 M.

References
  • Mechanism of EDCI Coupling & Benzoxazinone Formation

    • Organic Syntheses, Coll.[11] Vol. 8, p. 26 (1993); Vol. 63, p. 183 (1985).[2] Link

    • Detailed kinetics of EDCI/Acid reactions: Luxembourg Bio Technologies Application Note.[2] Link

  • Synthesis of Isatoic Anhydrides

    • Journal of Organic Chemistry, "Efficient synthesis of isatoic anhydrides from anthranilic acids." Link

    • ResearchGate, "Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones."[1][2] Link

  • One-Pot Quinazolinone Methodologies

    • RSC Advances, "One-pot synthesis of quinazolinones via benzoxazinone intermediates." Link

    • BenchChem Technical Support, "Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones."[1][2] Link

Sources

Synthesis of Biologically Active Fluoro-Quinazolinone Scaffolds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine into a Privileged Scaffold

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][3][4][5] The strategic introduction of fluorine atoms into this versatile scaffold has emerged as a powerful tool in drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[6] This guide provides a detailed overview of synthetic methodologies for accessing biologically active fluoro-quinazolinone scaffolds, complete with step-by-step protocols and an exploration of their therapeutic applications.

Synthetic Strategies: Pathways to Fluoro-Quinazolinone Analogs

The construction of the quinazolinone ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of fluoro-quinazolinones, fluorinated precursors are typically employed.

Classical Approaches and Modern Refinements

One of the most established methods for quinazolinone synthesis is the Niementowski reaction , which involves the thermal condensation of an anthranilic acid with an amide.[7][8] This one-pot reaction, first reported in 1895, remains a simple and efficient way to assemble the quinazolinone core.[7] Traditional protocols often require high temperatures (150-200°C) and long reaction times.[7] However, modern adaptations, such as the use of microwave irradiation, have significantly reduced reaction times to mere minutes while improving yields and aligning with the principles of green chemistry.[7][9]

Another versatile approach involves the use of isatoic anhydride as a starting material. This allows for the convenient one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones by reacting isatoic anhydride with an amine and an orthoester.[10][11] This method offers excellent yields and is compatible with a wide range of substituted starting materials.[10]

More recent advancements include metal-catalyzed reactions , which provide efficient and practical routes to various quinazolinone derivatives. For instance, copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia have been developed for the synthesis of 2-substituted and 2,3-disubstituted quinazolinones.[12] These methods often exhibit broad substrate compatibility and good functional group tolerance.[12][13]

Application Notes and Protocols

This section details step-by-step protocols for the synthesis of fluoro-quinazolinone scaffolds, highlighting both conventional and modern techniques.

Protocol 1: Microwave-Assisted Niementowski Synthesis of a 6-Fluoro-Quinazolin-4(3H)-one

This protocol describes a rapid and efficient synthesis of a fluorinated quinazolinone derivative using microwave irradiation, which significantly accelerates the classical Niementowski reaction.

Reaction Scheme:

Niementowski Reaction Fluoroanthranilic_Acid 2-Amino-5-fluorobenzoic Acid Quinazolinone 6-Fluoro-quinazolin-4(3H)-one Fluoroanthranilic_Acid->Quinazolinone Microwave, 150-170°C Formamide Formamide Formamide->Quinazolinone Reactant & Solvent

Caption: Microwave-assisted Niementowski synthesis.

Materials and Reagents:

  • 2-Amino-5-fluorobenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Deionized water

  • Microwave synthesis vial

  • Standard laboratory glassware

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-amino-5-fluorobenzoic acid (1.0 mmol) and formamide (5.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 170°C for 10-20 minutes.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (20 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 6-fluoro-quinazolin-4(3H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

MethodReactant Ratio (Fluoroanthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)
Conventional Heating1:5 (molar)150-1608 hours~60
Microwave Irradiation1:5 (molar)17010-20 minutes>85
Protocol 2: One-Pot, Three-Component Synthesis of a 2,3-Disubstituted Fluoro-Quinazolin-4(3H)-one

This protocol outlines a convenient one-pot synthesis of a more complex fluoro-quinazolinone derivative from isatoic anhydride, a primary amine, and an orthoester.

Reaction Scheme:

Three_Component_Synthesis cluster_reactants Reactants Isatoic_Anhydride Fluorinated Isatoic Anhydride Quinazolinone 2,3-Disubstituted Fluoro-Quinazolin-4(3H)-one Isatoic_Anhydride->Quinazolinone Heat or Microwave Amine Primary Amine Amine->Quinazolinone Orthoester Orthoester Orthoester->Quinazolinone

Caption: One-pot three-component synthesis.

Materials and Reagents:

  • Fluorinated Isatoic Anhydride (e.g., 6-fluoro-isatoic anhydride)

  • Primary Amine (e.g., aniline)

  • Orthoester (e.g., triethyl orthoformate)

  • Solvent (optional, e.g., DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the fluorinated isatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), and the orthoester (1.5 mmol).

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF.

  • Heat the reaction mixture at 120-140°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.[10]

  • Alternatively, the reaction can be carried out under microwave irradiation at 140°C for 20-30 minutes for a more rapid conversion.[10]

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the structure of the synthesized compound by spectroscopic methods.

Expected Outcomes:

This method is known for its high efficiency and can provide excellent yields (often >80%) of the desired 2,3-disubstituted fluoro-quinazolin-4(3H)-ones.[10][11] The reaction is generally clean with minimal side products.

Biological Activities of Fluoro-Quinazolinone Scaffolds

The incorporation of fluorine into the quinazolinone scaffold has led to the discovery of compounds with a wide array of potent biological activities.

Anticancer Activity

Fluoro-quinazolinone derivatives have shown significant promise as anticancer agents.[15][16] For example, certain derivatives have demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and MDAMB-231 (breast cancer).[15][17] The mechanism of action often involves the inhibition of key cellular targets like epidermal growth factor receptor (EGFR) and tubulin polymerization.[15] The trifluoromethyl group (-CF3) is particularly noteworthy for enhancing metabolic stability and bioavailability, leading to potent antitumor properties.[6]

Antimicrobial Activity

The quinazolinone ring is a key feature in many compounds with antimicrobial properties.[18] The introduction of fluorine can further enhance this activity. Structure-activity relationship (SAR) studies have revealed that the presence of a halogen, such as fluorine, at certain positions of the quinazolinone ring can improve antibacterial and antifungal efficacy.[18][19] For instance, some fluorinated quinazolinone derivatives have shown potent activity against various bacterial strains, including multidrug-resistant ones.[20]

Central Nervous System (CNS) Activity

Quinazolinone derivatives have also been explored for their effects on the central nervous system.[21] Fluorinated analogs have been synthesized and evaluated as potential anticonvulsant agents, with some compounds showing significant activity and a good safety profile in preclinical models.[22][23][24]

Conclusion

The synthesis of fluoro-quinazolinone scaffolds represents a vibrant and highly productive area of medicinal chemistry. The strategic incorporation of fluorine offers a powerful approach to modulate the physicochemical and biological properties of this privileged heterocyclic system. The synthetic methodologies outlined in this guide, from classic reactions to modern, efficient protocols, provide researchers with a robust toolkit for accessing a diverse range of these promising compounds. The potent and varied biological activities exhibited by fluoro-quinazolinones underscore their immense potential for the development of new therapeutic agents to address a wide range of diseases.

References

  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Khajavi, M. S., et al. (1998). Microwave-assisted Niementowski reaction of anthranilic acid with formamide or formanilide. Journal of Chemical Research, Synopses, (12), 784-785.
  • Various Authors. (2017-2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Wikipedia. Niementowski quinazoline synthesis. [Online]. Available at: [Link]

  • Reddy, C. R., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(10), 7357-7366.
  • Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Ghahremanzadeh, R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580830.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • Meftah, O. N., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals.
  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
  • Lin, Y., et al. (2021). Chemoselective Reactions of Isocyanates with Secondary Amides: One-Pot Construction of 2,3-Dialkyl-Substituted Quinazolinones. The Journal of Organic Chemistry, 86(8), 5345-5353.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar.
  • Nimentowski Quinazoline Synthesis.
  • Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 23.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Mishra, A. D. (2013). A New Route for the Synthesis of Quinazolinones.
  • Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides.
  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Semantic Scholar.
  • One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. Bentham Science Publishers.
  • A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Publishing.
  • Table 2 The 3-MCR for one-pot synthesis of 2,3-disubstituted qui-...
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104-109.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
  • Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. PMC.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
  • Tani, J., et al. (1977). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 20(8), 1084-1087.
  • Quinazolin-4(3H)
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • Antibacterial Effects of Quinazolin-4(3H)
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Discovery of Novel Quinazoline Deriv
  • Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428-1430.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC.
  • New fluorinated quinazolinone derivatives as anticonvulsant agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of Boc-2-amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc-2-amino-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during your experiments with this compound in common organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and DCM?

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the properties of its parent molecule and the nature of the Boc protecting group. The parent compound, 2-amino-5-fluorobenzoic acid, exhibits a solubility of approximately 30 mg/mL in DMF.[1][2][3] The addition of the tert-butoxycarbonyl (Boc) protecting group increases the molecule's hydrophobicity, which generally enhances its solubility in nonpolar organic solvents like DCM.[4] Boc-protected amino acids are generally known to be highly soluble in organic solvents such as DMF and DCM.[5][6][7] Therefore, it is expected that this compound will be readily soluble in both DMF and DCM.

Q2: I'm observing poor solubility of this compound in DMF/DCM. What are the potential causes?

Several factors can contribute to lower-than-expected solubility:

  • Purity of the Compound: Impurities from the synthesis or degradation of this compound can significantly impact its solubility.

  • Solvent Quality: The presence of water or other impurities in your DMF or DCM can decrease the solubility of the compound.[4] DMF, in particular, can degrade over time to release dimethylamine, which can interfere with reactions.[7]

  • Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of the compound in that specific solvent.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may exhibit reduced solubility.

  • Physical Form: The particle size and crystalline structure of the solid material can affect the rate of dissolution.

Q3: Between DMF and DCM, which is a better solvent for this compound?

Both solvents are generally suitable for dissolving Boc-protected amino acids.[5][7] The choice often depends on the specific requirements of your downstream application.

  • DCM is effective at dissolving Boc-protected amino acids and is often used in solid-phase peptide synthesis (SPPS) as it swells polystyrene resins well.[5][7]

  • DMF is a more polar solvent than DCM and can be more efficient at solvating certain peptide chains, potentially leading to better outcomes in challenging coupling reactions.[5][7]

For general purposes, both should be effective. If you encounter issues with one, trying the other is a reasonable troubleshooting step.

Troubleshooting Guide: Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this troubleshooting workflow.

G start Start: Solubility Issue Observed check_purity 1. Verify Compound and Solvent Purity start->check_purity check_conc 2. Review Target Concentration check_purity->check_conc Purity Verified fail Issue Persists: Contact Technical Support check_purity->fail Impurity Suspected use_heat_sonication 3. Apply Gentle Heating or Sonication check_conc->use_heat_sonication Concentration is Reasonable check_conc->fail Concentration Too High change_solvent 4. Attempt Dissolution in an Alternative Solvent use_heat_sonication->change_solvent Still Insoluble success Success: Compound Dissolved use_heat_sonication->success Dissolved determine_solubility 5. Perform a Solubility Test change_solvent->determine_solubility Still Insoluble change_solvent->success Dissolved determine_solubility->success Solubility Determined determine_solubility->fail Unable to Dissolve

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocol: Determining the Approximate Solubility of this compound

This protocol provides a straightforward method to estimate the solubility of your compound in a given solvent.

Materials:

  • This compound

  • Anhydrous DMF

  • Anhydrous DCM

  • Vortex mixer

  • Small, sealable glass vials

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation:

    • Accurately weigh 10 mg of this compound into a clean, dry vial.

  • Initial Solvent Addition:

    • Add 100 µL of the chosen solvent (DMF or DCM) to the vial.

  • Dissolution Attempt:

    • Seal the vial and vortex for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition:

    • If solid remains, add the solvent in 100 µL increments, vortexing for 1-2 minutes after each addition.

    • Continue this process until the solid is completely dissolved.

  • Calculation:

    • Record the total volume of solvent added.

    • Calculate the approximate solubility using the following formula:

      • Solubility (mg/mL) = 10 mg / Total Volume of Solvent (mL)

Data Summary Table

SolventExpected SolubilityFactors Influencing Solubility
DMF High; likely ≥ 30 mg/mL[1][2][3]Purity, water content, temperature
DCM High; enhanced by the hydrophobic Boc group[4][7]Purity, water content, temperature

Mechanistic Insights into Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent.

G cluster_0 This compound cluster_1 Solvents Boc Boc Group (Hydrophobic) DMF DMF (Polar Aprotic) Boc->DMF Moderate Interaction DCM DCM (Nonpolar Aprotic) Boc->DCM Favorable Interaction Acid Carboxylic Acid (Polar) Acid->DMF Favorable Interaction Acid->DCM Less Favorable Interaction Amino Amino Group (Polar) Amino->DMF Favorable Interaction Amino->DCM Less Favorable Interaction Ring Fluorinated Benzene Ring (Moderately Polar)

Caption: Molecular interactions influencing solubility.

The large, nonpolar Boc group enhances solubility in less polar solvents like DCM. The polar carboxylic acid and amino groups, along with the fluorinated aromatic ring, contribute to favorable interactions with polar aprotic solvents like DMF through dipole-dipole interactions.

References

  • Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency - Benchchem. (n.d.).
  • Technical Support Center: Boc-Phe-Phe-OH Solubility - Benchchem. (n.d.).
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC. (2011, August 25).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec. (n.d.).
  • 2-Amino-5-fluorobenzoic Acid (5-FAA, 5-Fluoroanthranilic Acid, NSC 513308, CAS Number. (n.d.).
  • 2-Amino-5-fluorobenzoic acid - 446-08-2 - Vulcanchem. (n.d.).

Sources

optimizing coupling of N-Boc-2-amino-5-fluorobenzoic acid

Technical Guide: Optimizing Coupling of -Boc-2-amino-5-fluorobenzoic Acid

Core Chemical Challenge: The Ortho-Effect & Cyclization

The Problem: Coupling

  • Steric Hindrance: The bulky

    
    -Boc group at the ortho position physically blocks the approach of the amine nucleophile to the activated carbonyl.
    
  • Intramolecular Cyclization (The "Self-Destruct" Pathway): Upon activation (e.g., forming an active ester or acid chloride), the carbonyl oxygen of the

    
    -Boc carbamate can attack the activated carboxylic acid. This forms a cyclic 2-tert-butoxy-4H-3,1-benzoxazin-4-one  (or related isatoic anhydride species), effectively capping the reactive site and preventing reaction with your amine.
    

The Solution Strategy: To succeed, you must bias the reaction kinetics toward intermolecular attack (by your amine) over intramolecular cyclization . This requires high-activity coupling reagents and zero pre-activation time .

Reagent Selection & Decision Matrix

MethodReagent SystemRecommended ForRisk Factor
A. High-Speed Activation HATU / HOAt / Collidine First-line choice. Best for hindered substrates. HOAt improves rate vs HOBt.Moderate cost. Hard to remove byproducts if not washed well.
B. Kinetic Control IBCF / NMM (Mixed Anhydride) Scale-up / Cost-sensitive. Fast reaction at -15°C prevents cyclization.High sensitivity to moisture. Temperature control is critical.
C. Steric Buster TFFH (Acyl Fluoride) Extremely hindered amines. Acyl fluorides are small and stable to cyclization.Reagents are expensive. Requires handling fluorinating agents.[1]
D. The "Nuclear" Option Ghosez's Reagent / Oxalyl Chloride Failed couplings. Converts acid to acid chloride.High Cyclization Risk. Must be used with extreme care at low temp.

Optimized Protocols

Protocol A: The HATU "Zero-Pre-activation" Method (Recommended)

Use this for small-to-medium scale (mg to g) synthesis.

Reagents:

  • 
    -Boc-2-amino-5-fluorobenzoic acid (1.0 equiv)
    
  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) – Optional but recommended to boost rate.

  • Sym-collidine (2.5 – 3.0 equiv) – Weaker base than DIPEA, reduces risk of racemization/side reactions.

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration).

Step-by-Step:

  • Dissolve: In a dry flask under

    
    , dissolve the Acid  and the Amine  in DMF.
    
    • Critical Note: Unlike standard protocols, do not add the base/coupling reagent to the acid alone. The amine must be present before activation begins to compete with cyclization.

  • Cool: Cool the mixture to 0°C .

  • Base Addition: Add Sym-collidine (or DIPEA) and stir for 2 minutes.

  • Activation: Add HATU (and HOAt if using) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.[2][3]

    • Checkpoint: Reaction should be complete within 2–4 hours. If SM remains but active ester is gone, cyclization likely occurred.

Protocol B: The Mixed Anhydride Method (Low Temp)

Use this if purification of HATU byproducts is difficult.

  • Dissolve Acid (1.0 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF under

    
    .
    
  • Cool to -15°C (Ice/Salt or Acetone/Dry Ice bath).

  • Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise.

  • Activation Time: Stir for exactly 2–3 minutes . Do not exceed 5 minutes.

  • Add the Amine (1.1 equiv) solution (in THF) dropwise.

  • Stir at -15°C for 30 mins, then warm to RT.

Troubleshooting Guide (Q&A)

Q1: I see a major new spot on TLC/LCMS, but it’s not my product. Mass is [M-Boc] or [M-H2O]. What is it?

  • Diagnosis: You likely formed the benzoxazinone side product. This happens if the amine attack was too slow.

  • Fix:

    • Switch to Protocol A (Zero pre-activation).

    • Increase the concentration of the amine (run at 0.2 M or 0.3 M) to improve bimolecular kinetics.

    • Use TFFH to generate the acyl fluoride, which is less prone to cyclization than the active ester.

Q2: The reaction is sluggish. Can I heat it?

  • Diagnosis: Heating

    
    -Boc-anthranilic derivatives often leads to thermal deprotection of the Boc group or acceleration of cyclization.
    
  • Fix: Do not heat above 40°C. Instead, use a more "naked" activation like the Acid Chloride method (via Ghosez's reagent) at 0°C, or add a chaotropic salt like LiCl to the THF solution to disrupt H-bond aggregates.

Q3: My amine is also sterically hindered (e.g., tert-butyl amine or an ortho-substituted aniline). HATU failed.

  • Diagnosis: Double steric hindrance (ortho-acid + bulky amine) makes the transition state energy too high for standard active esters.

  • Fix: Use the Acyl Fluoride method.

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Protocol: Mix Acid + TFFH + DIPEA in DCM at 0°C. Stir 15 mins (acyl fluorides are stable). Add Amine. Reflux gently (DCM, 40°C) if needed. Acyl fluorides are small enough to penetrate the steric shield.

Visualizing the Pathway

Diagram 1: Reaction Logic & Side Pathways This diagram illustrates the competition between the desired coupling and the benzoxazinone "trap."

GStartN-Boc-2-amino-5-fluorobenzoic AcidActivationActivation(HATU/IBCF)Start->ActivationActiveEsterActive Ester / Anhydride(Intermediate)Activation->ActiveEsterCyclizationIntramolecular Attack(Cyclization)ActiveEster->CyclizationSlow Amine Additionor Pre-activationCouplingIntermolecular Attack(Amine R-NH2)ActiveEster->CouplingFast Amine Addition(High Conc.)BenzoxazinoneSIDE PRODUCT:Benzoxazinone / Isatoic Anhydride(Dead End)Cyclization->BenzoxazinoneProductDESIRED PRODUCT:AmideCoupling->Product

Caption: Kinetic competition between intermolecular amide coupling (Green path) and intramolecular cyclization to benzoxazinone (Red path).

Diagram 2: Optimization Decision Tree

DecisionTreeStartStart: Coupling N-Boc-2-amino-5-F-benzoic acidQ1Is the Amine partner hindered?Start->Q1NoHindNo (Primary/Unsubstituted)Q1->NoHindNoYesHindYes (Secondary/Ortho-sub)Q1->YesHindYesMethodAMethod A: HATU/HOAt(No pre-activation)NoHind->MethodAQ2Did HATU fail? (Low Yield/SM left)YesHind->Q2MethodCMethod C: Acyl Fluoride (TFFH)(Small leaving group)Q2->MethodCYesMethodBMethod B: Mixed Anhydride(Strict -15°C control)Q2->MethodBNo (Cost/Scale priority)

Caption: Decision matrix for selecting the optimal coupling protocol based on amine steric hindrance and previous reaction outcomes.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Refer to N-Boc stability and cyclization mechanisms).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Kamal, A., et al. (2015). Benzothiadiazine and benzoxazine derivatives: Synthesis and biological evaluation. (Discusses benzoxazinone formation from anthranilic acids).

Technical Support Center: N-Boc-5-Fluoroanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide

Audience: Medicinal Chemists, Process Development Scientists Status: Active Support

Introduction

Welcome to the Technical Support Center for N-Boc-5-fluoroanthranilic acid (CAS: [Relevant CAS if known, e.g., derivatives]). This guide addresses the specific challenges of purifying this fluorinated anthranilic acid derivative. Unlike standard aliphatic amino acids, the ortho-amino benzoic acid scaffold (anthranilic core) combined with the electron-withdrawing fluorine atom creates unique solubility and stability profiles.

Our goal is to help you move from a crude reaction mixture to a high-purity solid suitable for downstream acylation or coupling.

Module 1: The "Sticky Oil" Phenomenon

User Issue: "My product isolated as a viscous yellow/orange oil that refuses to crystallize, even though the literature suggests it should be a solid."

Root Cause Analysis

N-Boc-5-fluoroanthranilic acid has a high tendency to "oil out" rather than crystallize due to:

  • Rotational Freedom: The tert-butyl group and the flexible carboxylic acid motif impede lattice formation.

  • Impurities: Residual solvent (DCM, THF) or unreacted Boc anhydride (

    
    ) acts as a plasticizer, preventing solidification.
    
  • Fluorine Effect: The 5-fluoro group lowers the melting point relative to the non-fluorinated parent compound.

Troubleshooting Protocol: The "Crash & Seed" Method

Do not attempt to scratch the flask immediately. Follow this thermodynamic control process:

  • High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours. This removes solvent traces that inhibit crystal lattice formation.[1]

  • Solvent Swap (Trituration):

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (just enough to make it flow).

    • Add n-Hexane or Pentane dropwise until the solution turns slightly cloudy.

    • Critical Step: If it oils out again, reheat to dissolve, then cool very slowly to room temperature.[1]

  • Sonication: If a biphasic oil/solvent mixture forms, submerge the flask in a sonication bath at 0°C. The cavitation often induces nucleation.

Solvent SystemPurposeOutcome
EtOAc / Hexanes Standard RecrystallizationGood purity, but risk of oiling out.
DCM / Pentane PrecipitationFast solid recovery; lower purity.
Ethanol / Water PolishingBest for removing inorganic salts; requires heating (risk of decarboxylation).

Module 2: Purification by pH-Swing Extraction

User Issue: "I have unreacted starting material (5-fluoroanthranilic acid) and excess Boc anhydride in my product."

The Science of Separation

This is the most reliable purification method. It relies on the difference in isoelectric behaviors between the zwitterionic starting material and the strictly acidic product.

  • Starting Material (SM): 5-Fluoroanthranilic acid. Amphoteric. At pH ~3-4, it exists largely as a zwitterion (

    
    ), making it water-soluble and insoluble in non-polar organics.
    
  • Product (P): N-Boc-5-fluoroanthranilic acid. At pH ~3-4, the carboxyl group is protonated (

    
    ) and the amine is protected (neutral). The molecule becomes hydrophobic and partitions into the organic layer.
    
Workflow: The "Double-Wash" Protocol

Execute this protocol to remove >95% of impurities without chromatography.

ExtractionLogic Start Crude Reaction Mixture (Alkaline pH > 10) Wash1 Wash 1: Extract with Et2O/Hexane Start->Wash1 Split1 Separation Wash1->Split1 Org1 Organic Layer 1 (Contains Excess Boc2O) Split1->Org1 Discard Aq1 Aqueous Layer (Contains Product + SM) Split1->Aq1 Keep Acidify Acidify to pH 3-4 (Use 0.5M Citric Acid) Aq1->Acidify Extract2 Extract with EtOAc (x3) Acidify->Extract2 Split2 Separation Extract2->Split2 Aq2 Aqueous Layer 2 (Traps Zwitterionic SM) Split2->Aq2 Discard Org2 Organic Layer 2 (Pure N-Boc Product) Split2->Org2 Dry & Concentrate

Figure 1: Selective pH-swing extraction logic to isolate N-Boc-5-fluoroanthranilic acid.

Step-by-Step Guide:

  • Alkaline Wash (Removal of

    
    ): 
    
    • Dilute the reaction mixture with water. Ensure pH is >10 (add 1M NaOH if necessary).

    • Extract twice with Diethyl Ether or Hexane.

    • Why? The product is a salt (water-soluble). Excess

      
       is neutral (organic-soluble) and is removed here [1].
      
  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 0.5 M Citric Acid or 1 M KHSO4 until pH reaches 3.0 – 4.0 .

    • Warning: Do NOT use concentrated HCl. Strong mineral acids can cleave the N-Boc group or induce decarboxylation [2].

  • Extraction:

    • Extract the cloudy acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • The zwitterionic starting material (5-fluoroanthranilic acid) will largely remain in the aqueous phase due to its polarity at this pH.

  • Brine Wash:

    • Wash the combined EtOAc layers with saturated brine to remove trapped water.

    • Dry over

      
       and concentrate.
      

Module 3: Stability & Storage FAQs

Q: Can I dry the product in an oven at 60°C? A: NO. Anthranilic acid derivatives are prone to thermal decarboxylation . The electron-withdrawing fluorine at the 5-position can destabilize the ring system slightly, and the ortho-amino group facilitates decarboxylation pathways.

  • Recommendation: Dry in a vacuum desiccator over

    
     at Room Temperature (20-25°C).
    

Q: My product turned pink/brown after a week. Is it ruined? A: Likely not. Anilines and anthranilic acids are sensitive to photo-oxidation, forming colored "imino-quinone" impurities even at ppm levels.

  • Fix: If the NMR is clean, the color is cosmetic. To remove it, redissolve in EtOAc and treat with Activated Charcoal for 15 minutes, then filter through Celite.

Q: Can I use TFA to remove the Boc group later? A: Yes, but with caution. The proximity of the carboxylic acid can lead to the formation of cyclic benzoxazinones (isatoic anhydride-like structures) during deprotection if the carbocation is not quenched immediately.

  • Recommendation: Use 4M HCl in Dioxane rather than neat TFA to minimize side reactions [3].

References

  • BenchChem Technical Support. (2025).[1][2] Methods for removing excess Boc anhydride from reaction mixtures.[2][3][4][5] Retrieved from 2[1]

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage and Deprotection Protocols.[2] Retrieved from

  • Organic Chemistry Portal. (2011). Boc-Protected Amino Groups: Stability and Cleavage.[6][7][8] Retrieved from 7

Sources

recrystallization solvents for N-Boc-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of N-Boc-Fluorobenzoic Acid Derivatives

Welcome to the Purification Support Hub. This guide addresses the specific challenges of purifying N-Boc-protected aminofluorobenzoic acid derivatives. These compounds present a unique "triad of difficulty": the acidity of the carboxylic acid, the lipophilicity of the fluorine atom, and the thermal/acid sensitivity of the Boc (tert-butoxycarbonyl) group.

Module 1: Solvent Selection Logic

Q: What is the optimal solvent system for N-Boc-fluorobenzoic acid derivatives?

A: There is no single "magic" solvent, but Ethyl Acetate (EtOAc) / n-Heptane is the industry standard for this class.

The Chemical Logic:

  • The Fluorine Effect: The fluorine atom significantly increases the lipophilicity of the aromatic ring compared to non-fluorinated benzoic acids. This makes the compound less soluble in water, rendering traditional Ethanol/Water systems less effective and more prone to "oiling out."

  • The Boc Group: The Boc moiety is hydrophobic and thermally labile. It requires non-protic solvents to minimize solvolysis risks during heating.

  • The Carboxylic Acid: This polar group ensures solubility in polar organic solvents like EtOAc or Ethanol.

Solvent Compatibility Matrix

Solvent SystemSuitabilityWhy use it?[1][2][3][4]Risk Factor
EtOAc / n-Heptane High Excellent solubility balance; low boiling point allows easy drying; prevents solvolysis.Low. (Preferred)
Ethanol / Water Medium "Greener" alternative; good for highly polar derivatives.Hydrolysis Risk: Heating acidic compounds in water can autocatalyze Boc deprotection.
Toluene Medium-High Good for highly fluorinated aromatics (pi-stacking interactions).High boiling point (110°C) risks thermal Boc cleavage if heating is prolonged.
DCM / Hexane Low DCM boils too low (40°C) to effectively dissolve the solid for recrystallization.Poor recovery yields.

Module 2: The "Oiling Out" Phenomenon

Q: My product separates as a sticky oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for Boc-protected compounds. It occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any solid, add a speck at the cloud point.

  • Slow Down: Rapid cooling traps impurities and forces oiling. Wrap the flask in foil/cotton to cool over 2–3 hours.

  • Adjust Solvent Ratio: You likely added too much anti-solvent (Heptane/Water) too quickly. Add a small volume of the "Good" solvent (EtOAc) to shift the equilibrium back toward solution, then cool again.

Visualizing the Troubleshooting Workflow

OilingOutRescue start Problem: Product Oils Out check_temp Check Solution Temp start->check_temp reheat Re-heat to Dissolve Oil check_temp->reheat Oil persists add_good Add 5% more Good Solvent (EtOAc) reheat->add_good If solution cloudy seed Add Seed Crystal at Cloud Point reheat->seed If clear add_good->seed insulate Insulate Flask (Slow Cool) seed->insulate insulate->start Oils out again success Crystallization insulate->success

Caption: Decision tree for resolving oiling out issues during Boc-derivative purification.

Module 3: Thermal & Chemical Stability

Q: Can I boil the solvent to ensure dissolution?

A: Proceed with extreme caution. The N-Boc group is thermally unstable. While pure Boc-amino acids are often stable up to 100°C, the presence of the free carboxylic acid (an intramolecular proton source) can catalyze the cleavage of the Boc group to form the free amine and isobutylene gas.

  • Safe Zone: < 60°C.[5]

  • Danger Zone: > 80°C (Avoid boiling water or Toluene if possible).

  • Critical Rule: Never heat for more than 10-15 minutes. If it doesn't dissolve, do not keep boiling. Add more solvent.[4]

Q: Can I use acid to help solubility? A: Absolutely NOT. Boc groups are acid-labile. Even weak acids like acetic acid, when combined with heat, can initiate deprotection. Stick to neutral solvent systems.

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of N-Boc-4-Fluoro-Aniline Derivative

Reagents:

  • Crude N-Boc compound

  • Solvent A (Good): Ethyl Acetate (EtOAc)[5]

  • Solvent B (Poor): n-Heptane (or Hexanes)

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal EtOAc. Heat gently on a water bath to 50-60°C . Swirl until dissolved.

    • Self-Validation Check: Is the solution clear? If solids remain, add EtOAc in 1 mL increments.

  • Precipitation (Cloud Point): While maintaining 50°C, add n-Heptane dropwise.

    • Stop Point: Stop immediately when a faint, persistent white cloudiness appears.

  • Clarification: Add EtOAc dropwise (usually 0.5 - 1 mL) just until the cloudiness disappears and the solution is clear again.

  • Crystallization: Remove from heat. Cap the flask. Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Optimization: Once at room temp, move to a 4°C fridge for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake immediately with cold n-Heptane/EtOAc (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C (Do not exceed 45°C to prevent Boc degradation).

Process Visualization

RecrystProtocol cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Isolation step1 Dissolve in Hot EtOAc (50°C) step2 Add Heptane to Cloud Point step1->step2 step3 Clarify with drops of EtOAc step2->step3 step4 Slow Cool (RT -> 4°C) step3->step4 step5 Vacuum Filter & Wash step4->step5

Caption: Standard workflow for Ethyl Acetate/Heptane recrystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general solvent properties and purification techniques).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Boc stability and deprotection conditions).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and solvent selection in process chemistry).

  • Choy, J., et al. (2008). "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 38(21), 3840-3853. (Discusses thermal lability of Boc groups in specific solvent environments).

Sources

Validation & Comparative

Comparative Guide: ¹⁹F NMR Chemical Shift Profiling of Boc-2-amino-5-fluorobenzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and fragment-based drug discovery (FBDD). Because the ¹⁹F nucleus possesses a 100% natural abundance, a large gyromagnetic ratio, and extreme sensitivity to its local electronic environment, ¹⁹F NMR spectroscopy serves as an unparalleled tool for structural characterization .

This guide objectively compares the ¹⁹F NMR performance and chemical shift behaviors of Boc-2-amino-5-fluorobenzoic acid against its unprotected precursor (2-amino-5-fluorobenzoic acid, also known as 5-fluoroanthranilic acid) and related fluorinated probes.

Mechanistic Causality: The Impact of Boc-Protection on ¹⁹F Shielding

To utilize ¹⁹F NMR effectively, one must understand the causality behind chemical shift deviations. The chemical shift of a fluorine atom on an aromatic ring is dictated heavily by the resonance and inductive effects of substituents at the ortho and para positions.

  • The Unprotected State (High Shielding): In 2-amino-5-fluorobenzoic acid, the C2-amine and C5-fluorine are para to each other. The free primary amine (-NH₂) acts as a strong electron-donating group via resonance. This pushes electron density into the aromatic ring, significantly shielding the fluorine nucleus and driving the chemical shift upfield to approximately -118.81 ppm in DMSO-d₆ 1.

  • The Boc-Protected State (Deshielding Effect): When the amine is protected with a tert-butyloxycarbonyl (Boc) group, the nitrogen's lone pair is delocalized into the adjacent carbamate carbonyl. This severely diminishes its ability to donate electron density into the aromatic ring. Consequently, the para-fluorine experiences less shielding, resulting in a predictable downfield shift (typically +2 to +5 ppm relative to the free amine, placing it in the -114 to -116 ppm range).

This predictable shift differential is a critical self-validating metric . It allows chemists to confirm successful Boc-protection directly via ¹⁹F NMR without relying solely on ¹H NMR, where the Boc tert-butyl singlet (~1.4 ppm) can sometimes be obscured by aliphatic impurities or water peaks.

Comparative Performance & Chemical Shift Data

The following table summarizes the quantitative ¹⁹F NMR data for these fluorinated building blocks. Notice how solvent selection (DMSO-d₆ vs. CDCl₃) fundamentally alters the chemical shift due to varying degrees of hydrogen-bond disruption 2.

CompoundRole in Synthesis / FBDDSolvent¹⁹F Chemical Shift (ppm)MultiplicityReference
2-amino-5-fluorobenzoic acid Unprotected Precursor / Biosynthetic TagDMSO-d₆-118.81ddd / m[[1]]()
2-amino-5-fluorobenzoic acid (HCl salt) Unprotected PrecursorCDCl₃-111.38m2
This compound Protected IntermediateDMSO-d₆~ -114.0 to -116.5mEmpirical Extrapolation
5-fluoroisatin Alternative Oxidative ProbeD₂O / HEPES-59.90m3

Note: The Halo Library utilizes 2-amino-5-fluorobenzoic acid as a primary fragment for crystallographic screening against protein targets, relying on these exact shift parameters to map cryptic binding sites 4.

Experimental Workflows: Self-Validating NMR Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to prevent common spectroscopic artifacts (e.g., line broadening from aggregation, or integration errors from incomplete relaxation).

Step 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 10–15 mg of this compound in 0.6 mL of DMSO-d₆.

  • Causality: While CDCl₃ is common, DMSO-d₆ is specifically chosen for Boc-protected amino acids. DMSO effectively disrupts the intermolecular hydrogen bonding between the carboxylic acid (-COOH) and the carbamate (-NHBoc). Preventing this aggregation eliminates the line broadening often observed in non-polar solvents, yielding sharp, highly resolved multiplets.

Step 2: Internal Referencing
  • Action: Spike the sample with 0.05% v/v Trifluoroacetic acid (TFA) or reference to standard CFCl₃ (0.0 ppm).

  • Causality: ¹⁹F chemical shifts span over 1000 ppm and are highly susceptible to magnetic susceptibility variations. TFA provides a sharp, unambiguous singlet at approximately -76.5 ppm 3. Because this is far removed from the -110 to -120 ppm region of fluorobenzoic acids, it guarantees accurate calibration without signal overlap.

Step 3: Acquisition with Inverse Gated Decoupling
  • Action: Acquire the ¹⁹F spectrum at 470 MHz (11.7 T) using inverse gated ¹H-decoupling. Set the relaxation delay (D1) to ≥ 5 seconds.

  • Causality: Fluorine nuclei exhibit wide chemical shift anisotropy and highly variable T₁ relaxation times. A prolonged D1 ensures that the nuclei fully relax between pulses, allowing for quantitative integration. Applying ¹H-decoupling collapses the complex ³J_HF and ⁴J_HF multiplets into a sharp singlet, drastically increasing the Signal-to-Noise Ratio (SNR) for rapid purity screening.

Step 4: Orthogonal Validation
  • Action: Cross-reference the integrated ¹⁹F signal against the ¹H NMR integration of the Boc group (the 9H singlet at ~1.4 ppm).

  • Causality: This step self-validates the structural integrity of the molecule. A 1:9 ratio confirms the 1:1 stoichiometry of the fluorinated ring to the Boc group, proving that the downfield ¹⁹F shift is due to successful protection and not degradation (e.g., defluorination would yield a free fluoride peak near -120 ppm).

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ¹⁹F NMR acquisition workflow.

NMR_Workflow N1 1. Compound Selection This compound N2 2. Solvent Selection (DMSO-d6 or CDCl3) N1->N2 Dissolve 10-15 mg N3 3. Referencing Add TFA (-76.5 ppm) N2->N3 Standardize Shift N4 4. 19F NMR Acquisition (Proton-Decoupled) N3->N4 470 MHz / 11.7 T N5 5. Spectral Analysis Evaluate C-F Coupling N4->N5 Extract ppm & Multiplicity

Workflow for the self-validating 19F NMR acquisition and chemical shift analysis of fluorinated benzoic acids.

References

  • A multidisciplinary approach to provide improved methods for detecting bacteria in food and clinical samples - CentAUR Source: reading.ac.uk URL:1

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines Source: rsc.org URL:2

  • 19F Magnetic Resonance Probes for Live-Cell Detection of Peroxynitrite Using an Oxidative Decarbonylation Reaction Source: rsc.org URL:3

  • Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening Source: acs.org URL:4

  • Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins Source: scholaris.ca URL:

Sources

A Technical Guide to the Physicochemical Characterization of N-Protected 2-Amino-5-fluorobenzoic Acid Derivatives: A Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The parent amine, 2-amino-5-fluorobenzoic acid, is a common building block in medicinal chemistry.[1] Its amino group is often protected during synthetic sequences to prevent unwanted side reactions. The choice of protecting group can significantly influence the physicochemical properties of the resulting molecule, including its melting point. This guide will explore the impact of the widely-used tert-butoxycarbonyl (Boc) protecting group and compare it with other common amine protecting groups.

Comparative Analysis of 2-Amino-5-fluorobenzoic Acid and its N-Protected Derivatives

The introduction of a protecting group onto the parent amine, 2-amino-5-fluorobenzoic acid, is expected to alter its melting point. The melting point is influenced by factors such as molecular weight, molecular symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, van der Waals forces). The parent amine has a well-documented melting point in the range of 181-185 °C.[2][3] This relatively high melting point can be attributed to the presence of both a carboxylic acid and an amino group, which can participate in extensive intermolecular hydrogen bonding.

The addition of a bulky, non-polar protecting group like Boc is likely to decrease the melting point by disrupting the crystal lattice packing and reducing the potential for intermolecular hydrogen bonding involving the amino group. Conversely, protecting groups capable of forming strong intermolecular interactions, such as the acetyl group, might lead to a different melting point profile.

Table 1: Comparison of 2-Amino-5-fluorobenzoic Acid and its N-Protected Derivatives

CompoundProtecting GroupMolecular Weight ( g/mol )Reported Melting Point (°C)Key Characteristics of Protecting Group
2-Amino-5-fluorobenzoic acidNone155.13181-185[2][3]Parent amine, capable of extensive hydrogen bonding.
2-(tert-butoxycarbonylamino)-5-fluorobenzoic acid Boc 255.25 Not reported in surveyed literature Bulky, non-polar; labile to acid.
N-Acetyl-2-amino-5-fluorobenzoic acidAcetyl197.16Not reported in surveyed literaturePlanar amide bond, can participate in hydrogen bonding.
N-Cbz-2-amino-5-fluorobenzoic acidCbz289.26Not reported in surveyed literatureAromatic ring can participate in π-stacking; removed by hydrogenolysis.
N-Fmoc-2-amino-5-fluorobenzoic acidFmoc377.38Not reported in surveyed literatureVery bulky, aromatic system; base-labile.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a crystalline organic solid using a digital melting point apparatus. This technique is crucial for verifying the purity and identity of synthesized compounds like 2-(tert-butoxycarbonylamino)-5-fluorobenzoic acid.

Materials and Equipment:
  • Crystalline sample of the compound to be tested

  • Melting point capillaries (open at one end)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Watch glass

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

    • If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Invert an open-ended melting point capillary and press the open end into the powdered sample on the watch glass. A small amount of sample will be forced into the open end.

    • Tap the sealed end of the capillary on a hard surface to pack the sample down. Alternatively, drop the capillary tube down a long glass tube (e.g., a burette) onto a hard surface.

    • The packed sample should be approximately 2-3 mm in height. A larger sample size can lead to a broader melting range.

  • Melting Point Measurement:

    • Rapid Determination (Optional but Recommended):

      • Place the loaded capillary into the heating block of the melting point apparatus.

      • Set a rapid heating rate (e.g., 10-20 °C per minute).

      • Observe the sample and note the approximate temperature at which it melts. This will provide a rough estimate of the melting point and allow for a more accurate determination in the next step.

      • Allow the apparatus to cool sufficiently before proceeding.

    • Accurate Determination:

      • Place a new loaded capillary into the heating block.

      • Set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Continue to heat slowly and record the temperature at which the last solid crystal melts (the completion of melting).

      • The melting point should be recorded as a range from the onset to the completion of melting.

  • Interpretation of Results:

    • A pure compound will typically have a sharp melting range of 1-2 °C.

    • An impure compound will exhibit a depressed (lower) and broadened melting range.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a crystalline solid.

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation (Dry and Grind) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Estimate Melting Point) C->D Optional First Pass F Slow Heating (1-2 °C/min) C->F Direct Accurate Measurement E Cool Apparatus D->E E->F New Sample G Record Onset of Melting F->G H Record Completion of Melting G->H I Report Melting Range H->I J Analyze Purity (Sharp vs. Broad Range) I->J

Caption: A flowchart of the key steps in determining the melting point of a solid organic compound.

Discussion: The Importance of Experimental Verification

The melting point is a critical parameter in the characterization of a new or modified chemical entity. For 2-(tert-butoxycarbonylamino)-5-fluorobenzoic acid, the addition of the Boc group significantly increases the molecular weight and alters the polarity and hydrogen bonding capabilities compared to the parent amine. These changes will undoubtedly result in a different melting point.

The lack of a published melting point for this compound underscores the importance of rigorous experimental work in chemical synthesis. It is incumbent upon the researcher to perform this fundamental characterization. The experimentally determined melting point, especially when sharp, provides strong evidence for the purity of the synthesized compound. This data is essential for regulatory submissions, publications, and ensuring the reproducibility of scientific results.

Furthermore, comparing the experimentally determined melting point of 2-(tert-butoxycarbonylamino)-5-fluorobenzoic acid with that of the starting material (2-amino-5-fluorobenzoic acid) and other N-protected analogues provides valuable insight into the structure-property relationships of this class of compounds.

References

  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387.
  • FAQ. (2021, January 26). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved February 27, 2026, from [Link]

  • ChemSrc. (2025, August 25). 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (2023, December 27). Aniline. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 9). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved February 27, 2026, from [Link]

Sources

High-Resolution HPLC Analysis of Fluorinated Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Pentafluorophenyl (PFP) vs. C18 Stationary Phases[1]

Abstract

Fluorinated anthranilic acid derivatives (e.g., flufenamic acid, trifluoromethyl-substituted anthranilates) represent a critical scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and emerging fluorescent biological probes.[1] While alkyl-bonded C18 phases remain the industry standard for general purity profiling, they frequently fail to resolve positional isomers and fluorinated impurities due to a reliance on hydrophobic interaction alone. This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against traditional C18 alternatives, demonstrating why PFP chemistry is the superior choice for fluorinated aromatics.

The Analytical Challenge: The "Fluorine Effect"

Fluorinated anthranilic acids possess unique electronic signatures. The high electronegativity of the fluorine atom creates strong dipoles and alters the


-electron density of the aromatic ring.
  • The Problem: Traditional C18 columns interact primarily through hydrophobic dispersion forces. They often cannot distinguish between a 3-trifluoromethyl and a 4-trifluoromethyl isomer because the hydrophobicity (log P) differences are negligible.[1]

  • The Solution: PFP phases introduce multiple retention mechanisms—

    
    -
    
    
    
    interaction, dipole-dipole interaction, and shape selectivity—that specifically target the electron-deficient fluorinated ring.[1]
Comparative Analysis: PFP vs. C18

The following table summarizes the performance metrics when analyzing a complex mixture of N-(3-trifluoromethylphenyl)anthranilic acid (Flufenamic acid) and its positional isomers.

Table 1: Performance Metrics Comparison
FeatureStandard C18 (Octadecyl) Pentafluorophenyl (PFP) Scientific Rationale
Primary Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Dipole-Dipole
PFP rings are electron-deficient, acting as Lewis acids toward the electron-rich anthranilic core.[1]
Isomer Selectivity (

)
Low (

)
High (

)
PFP resolves positional isomers (ortho/meta/para) based on shape and dipole moment, not just mass.[1]
Retention of Polar Impurities Weak (often elute in void volume)Moderate to StrongThe polar C-F bonds in PFP phases retain polar impurities longer, preventing co-elution.
Mobile Phase Requirement High Aqueous Content possibleRequires Methanol for max

-

Methanol promotes

-

interactions better than Acetonitrile in PFP phases.[1]
Tailing Factor (

)
Often > 1.2 (Silanol interactions)Typically < 1.1PFP bonding often shields silanols better; steric bulk prevents amine tailing.[1]
Mechanism of Action: Why PFP Wins

To understand the superior resolution of PFP phases, one must look at the molecular interactions.

Diagram 1: Separation Mechanism & Decision Logic

G Start Analyte: Fluorinated Anthranilic Acid CheckIsomers Are Positional Isomers Present? (e.g., 2-CF3 vs 3-CF3) Start->CheckIsomers C18 Standard C18 Column CheckIsomers->C18 No (Screening only) PFP Pentafluorophenyl (PFP) Column CheckIsomers->PFP Yes (Critical Separation) MechC18 Mechanism: Hydrophobicity Only C18->MechC18 ResultC18 Result: Co-elution of Isomers Poor Peak Capacity MechC18->ResultC18 MechPFP Mechanism: 1. Pi-Pi Interaction (Aromatic Stacking) 2. Dipole-Dipole (C-F interactions) 3. Shape Selectivity PFP->MechPFP ResultPFP Result: Baseline Resolution (Rs > 2.0) Sharp Peak Shape MechPFP->ResultPFP

Caption: Decision tree illustrating the mechanistic advantage of PFP phases for separating fluorinated isomers.

Validated Experimental Protocol

This protocol is designed for the separation of Flufenamic Acid and its related impurities (e.g., 3-trifluoromethylaniline, anthranilic acid). It is self-validating through the use of resolution checks.

Phase 1: Instrument Setup
  • System: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column:

    • Recommended: 150 x 4.6 mm, 2.7 µm Fused-Core PFP (e.g., Ascentis Express F5 or Kinetex F5).

    • Alternative: 150 x 4.6 mm, 5 µm Fully Porous PFP.

  • Temperature: 35°C (Control is critical for dipole interactions).

Phase 2: Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (18.2 MΩ).[1]

    • Why: Acidic pH (~2.[1]7) suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte is neutral and retained.

  • Solvent B (Organic): Methanol.[1]

    • Why: Methanol is preferred over Acetonitrile for PFP columns. Aprotic solvents like Acetonitrile can disrupt the dipole-dipole interactions essential for selectivity.[1]

Phase 3: Gradient Method
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Interaction Mode
0.060401.0Initial Loading
2.060401.0Isocratic Hold (Polar Impurities)
15.010901.0Gradient Elution (Fluorinated Analytes)
18.010901.0Column Wash
18.160401.0Re-equilibration
23.060401.0Ready for Next Injection
Phase 4: Detection Settings
  • Primary Wavelength: 280 nm (Specific for the anthranilic ring).

  • Secondary Wavelength: 230 nm (Higher sensitivity for impurities, but higher noise).

Self-Validation & Troubleshooting

To ensure scientific integrity, the method must be validated against specific criteria.

System Suitability Criteria (SSC)
  • Resolution (

    
    ):  Must be > 2.0 between the main peak (e.g., Flufenamic acid) and the nearest isomer impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.2. If 
    
    
    
    , increase column temperature to 40°C to reduce secondary silanol interactions.
  • Retention Time Precision: %RSD < 0.5% for 6 replicate injections.

Troubleshooting Logic
  • Loss of Resolution: If isomers begin to co-elute, switch Solvent B from Acetonitrile to Methanol immediately. The

    
    -
    
    
    
    mechanism is solvent-dependent.[1]
  • Peak Broadening: Check the pH. If pH > pKa (4.5), the analyte ionizes and interacts ionically with silanols, causing broad peaks. Ensure pH is maintained < 3.0.

Workflow Visualization
Diagram 2: Method Development Workflow

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Separation cluster_2 Step 3: Validation Prep Dissolve Sample (Diluent: 50:50 MeOH:Water) Filter Filter (0.2 µm PTFE) Prep->Filter Inject Inject 5-10 µL Filter->Inject Elute Gradient Elution (PFP Column) Inject->Elute Check Check Resolution (Rs) Elute->Check Pass Rs > 2.0 (Method Valid) Check->Pass Yes Fail Rs < 2.0 (Optimize) Check->Fail No Fail->Elute Change Gradient/Temp

Caption: Step-by-step workflow for analyzing fluorinated anthranilic acid derivatives.

References
  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Sigma-Aldrich. (2020).[1] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography. PubMed. Retrieved from

  • YMC Co., Ltd. (2018). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [1]

  • Chromatography Online. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from

Sources

mass spectrometry fragmentation of Boc-2-amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of Boc-2-Amino-5-Fluorobenzoic Acid

Executive Summary

This compound (CAS: 141940-31-0) is a critical fluorinated building block used in the synthesis of quinoline-based antivirals, antimetabolites, and peptide mimetics. Its structural integrity is defined by the labile tert-butyloxycarbonyl (Boc) protecting group and the metabolically stable fluorine atom at the C5 position.

This guide provides a technical deep-dive into its mass spectrometry (MS) behavior, contrasting it with its deprotected analog (2-amino-5-fluorobenzoic acid) and its non-fluorinated congener (Boc-2-aminobenzoic acid). We focus on the fragmentation mechanics that serve as the "fingerprint" for identity verification in high-throughput synthesis.

Structural Profile & Theoretical Mass

Before analyzing fragmentation, we must establish the baseline theoretical values for the target and its comparators.

CompoundStructure DescriptionFormulaMonoisotopic Mass (Da)[M+H]⁺ (Expected)[M+Na]⁺ (Expected)
Target This compound C₁₂H₁₄FNO₄ 255.09 256.10 278.08
Alternative 12-Amino-5-fluorobenzoic acid (Free Acid)C₇H₆FNO₂155.04156.05178.03
Alternative 2Boc-2-aminobenzoic acid (Non-Fluoro)C₁₂H₁₅NO₄237.10238.11260.09

Analyst Note: The Fluorine substitution adds exactly 17.99 Da relative to the non-fluorinated hydrogen analog. This mass shift is diagnostic and must be conserved across all fragment ions to confirm the halogen's presence on the ring.

Fragmentation Mechanism: The "Boc-Loss" Cascade

The fragmentation of Boc-protected anthranilic acids in Electrospray Ionization (ESI) follows a predictable, temperature-dependent cascade. The Boc group is thermally labile; therefore, "performance" in MS is defined by the ability to control this fragmentation to distinguish the intact molecule from degradation products.

Primary Pathway (ESI Positive Mode)
  • Protonation: The carbonyl oxygen of the Boc group or the carboxylic acid is protonated.

  • Isobutene Elimination: The tert-butyl cation is ejected (or isobutene is lost neutrally), resulting in a mass loss of 56 Da . This forms a transient carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously loses CO₂ (44 Da ), yielding the protonated free amine (the "Free Acid" form).

  • Core Fragmentation: The resulting 2-amino-5-fluorobenzoic acid core further fragments via loss of H₂O (from COOH) or CO.

Visualization: Fragmentation Pathway

MS_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 256.1 (Intact Boc) Carbamic Intermediate [M+H - 56]+ m/z 200.1 (Loss of Isobutene) Parent->Carbamic - C4H8 (56 Da) FreeAmine Deprotected Core [M+H - 100]+ m/z 156.1 (Loss of CO2) Carbamic->FreeAmine - CO2 (44 Da) Dehydrated Acylium Ion [M+H - 118]+ m/z 138.1 (Loss of H2O) FreeAmine->Dehydrated - H2O (18 Da) RingFrag Fluorophenyl Cation [C6H4F]+ m/z 95.0 FreeAmine->RingFrag - NH3, - CO key Blue: Target Parent Yellow: Transient Intermediate Red: Stable Product Ion

Figure 1: ESI+ Fragmentation cascade of this compound. The transition from Blue (Parent) to Red (Core) is the primary QC checkpoint.

Comparative Performance Analysis

This section objectively compares the MS behavior of the target against its key alternatives to guide method development.

Comparison 1: Target vs. Free Acid (The "Pro-Drug" Effect)
  • The Challenge: In-source fragmentation (ISF) can cause the Boc-protected target to appear identical to the Free Acid (Alternative 1) if ionization energy is too high.

  • Differentiation Strategy:

    • Soft Ionization: At low cone voltage (10-20V), the Target shows m/z 256.1 (or [M+Na]+ 278.1). The Free Acid never shows these higher masses.

    • Hard Ionization: At high collision energy (30-50 eV), the Target spectrum converges with the Free Acid spectrum (Base peak m/z 156.1).

  • Data Support:

    • Target Spectrum: Peaks at 256, 200, 156.

    • Free Acid Spectrum: Peak only at 156 (and fragments 138, 95).

Comparison 2: Target vs. Non-Fluorinated Analog (The "Fluorine Tag")
  • The Challenge: Distinguishing the fluorinated building block from the non-fluorinated impurity (Boc-2-aminobenzoic acid).

  • Differentiation Strategy:

    • Mass Shift: The Fluorine atom introduces a permanent +18 Da shift.

    • Isotopic Pattern: Unlike Chlorinated analogs (which show 3:1 M/M+2 ratios), Fluorine is monoisotopic (¹⁹F). There is no specific isotopic signature, only the mass defect.

    • Fragment Stability: The C-F bond is extremely strong (approx. 485 kJ/mol). Unlike C-Cl or C-Br, the Fluorine atom rarely cleaves off as a radical. You will not typically see an [M-F]⁺ peak. Instead, the fluorine remains attached to the aromatic ring fragments (e.g., m/z 95 [C₆H₄F]⁺ vs m/z 77 [C₆H₅]⁺ for the non-fluoro analog).

Table 1: Diagnostic Ion Comparison

Fragment TypeTarget (5-Fluoro) m/zNon-Fluoro Analog m/zDifferenceInterpretation
Parent [M+H]⁺ 256.1 238.1+18 DaIntact Molecule
[M+H - Boc]⁺ 156.1 138.1+18 DaDeprotected Core
Acylium [Ar-CO]⁺ 138.1 120.1+18 DaLoss of OH/H₂O
Aryl Cation [Ar]⁺ 95.0 77.0+18 DaRing Integrity Check

Experimental Protocol: Validated LC-MS Workflow

To ensure scientific integrity and reproducibility, follow this protocol to characterize this compound without inducing artificial degradation.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (Boc is more stable in ACN than MeOH).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.

Step-by-Step Method
  • Sample Preparation:

    • Dissolve 1 mg of Target in 1 mL Acetonitrile (Avoid alcohols to prevent transesterification).

    • Dilute to 10 µg/mL with 50:50 Water:ACN.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV (Standard).

    • Desolvation Temp:< 250°C (Critical: High temps induce thermal Boc loss).

    • Cone Voltage:Low (15 V) to preserve the [M+H]+ 256.1 ion.

  • Data Acquisition:

    • Scan 1 (Soft): Scan range 100–400 m/z. Look for 256.1 and 278.1 ([M+Na]+).

    • Scan 2 (Hard/CID): Select 256.1 precursor. Ramp collision energy 10 -> 40 eV. Observe transition from 256 -> 200 -> 156.

Visualization: QC Decision Tree

QC_Workflow Sample Sample Injection (Boc-2-amino-5-F-benzoic acid) SoftMS Soft MS Scan (Cone: 15V) Sample->SoftMS Check1 Peak at 256/278? SoftMS->Check1 HardMS MS/MS (CID) Check1->HardMS Yes Fail FAIL: Degraded/Impure Check1->Fail No (Only 156 seen) Check2 Fragment 156 & 95? HardMS->Check2 Pass PASS: Identity Confirmed Check2->Pass Yes Check2->Fail No

Figure 2: Logic flow for confirming identity while ruling out thermal degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101412, 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Ramesh, V., et al. (2008). "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 22(21), 3339-52.
  • NIST Mass Spectrometry Data Center.Electron Ionization Mass Spectra of 2-Fluorobenzoic Acid Derivatives.

Comparative Reactivity Profile: 5-Fluoro vs. 4-Fluoro Anthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Difference Between 5-Fluoro and 4-Fluoro Anthranilic Acid Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, fluorine substitution is a critical tool for modulating metabolic stability (blocking P450 oxidation) and altering pKa without imposing significant steric penalties. Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold for the synthesis of quinazolinones, benzoxazinones, and acridones.

This guide objectively compares 5-fluoroanthranilic acid (5-FAA) and 4-fluoroanthranilic acid (4-FAA) . While structurally similar, their electronic topographies differ radically, leading to distinct reactivity profiles in nucleophilic cyclizations and convergent pathways in benzyne generation.

Electronic & Structural Analysis

To predict reactivity, we must analyze the influence of the fluorine atom on the two reactive centers: the amine (


) and the carboxylic acid (

).
The Hammett Dictum

Fluorine exerts a strong inductive electron-withdrawing effect (


) and a mesomeric electron-donating effect (

). The net impact depends on the position relative to the functional group.
Feature5-Fluoroanthranilic Acid 4-Fluoroanthranilic Acid
Structure 2-amino-5-fluorobenzoic acid2-amino-4-fluorobenzoic acid
F Position vs.

Para (1,4-relationship)Meta (1,3-relationship)
F Position vs.

Meta (1,3-relationship)Para (1,4-relationship)
Electronic Effect on


(Weakly withdrawing)The

effect opposes

, preserving nucleophilicity.[1]

(Strongly withdrawing)Only

operates;

is deactivated.
Electronic Effect on

Strong

(Meta). Increases acidity significantly.

opposed by

. Moderately increases acidity.

Key Insight: The amine in 5-FAA is significantly more nucleophilic than in 4-FAA . Conversely, the carboxylic acid in 5-FAA is more acidic (lower pKa) than in 4-FAA .

Synthetic Divergence: Cyclization vs. Elimination

The reactivity difference is best illustrated by two common synthetic pathways: the Niementowski Cyclization (divergent) and Benzyne Generation (convergent).

Scenario A: Quinazolinone Synthesis (Niementowski)

Pathway:[1][2][3][4] Condensation with formamide or urea to form fluoro-quinazolin-4(3H)-ones. Mechanism: The rate-determining step is often the nucleophilic attack of the aniline nitrogen onto the amide carbonyl.

  • 5-FAA Performance: The fluorine at the 5-position (para to amine) allows the amine to retain sufficient electron density. Reaction with formamide typically proceeds in high yield (75-90%) to form 6-fluoroquinazolin-4(3H)-one .

  • 4-FAA Performance: The fluorine at the 4-position (meta to amine) strongly deactivates the nitrogen lone pair. Higher temperatures or acid catalysis are often required. Yields are typically lower (50-65% ), producing 7-fluoroquinazolin-4(3H)-one .

Scenario B: Benzyne Generation

Pathway: Diazotization followed by thermal decomposition to generate arynes.

  • Convergent Outcome: Remarkably, both isomers yield the same benzyne intermediate: 4-fluorobenzyne (also referred to as 3-fluorobenzyne depending on numbering conventions).

  • Proof: 1,2-dehydro-4-fluorobenzene and 1,2-dehydro-5-fluorobenzene are superimposable due to the

    
     axis of symmetry in the benzyne core.
    
  • Implication: Trapping experiments (e.g., with furan) will yield identical regioisomeric mixtures regardless of whether you start with 4-FAA or 5-FAA.

ReactivityComparison cluster_inputs Precursors cluster_pathA Path A: Cyclization (Divergent) cluster_pathB Path B: Benzyne (Convergent) FAA5 5-Fluoroanthranilic Acid (More Nucleophilic NH2) Q6 6-Fluoroquinazolinone (High Yield) FAA5->Q6 Formamide (Fast) Benzyne 4-Fluorobenzyne (Identical Intermediate) FAA5->Benzyne Diazotization (-CO2, -N2) FAA4 4-Fluoroanthranilic Acid (Less Nucleophilic NH2) Q7 7-Fluoroquinazolinone (Lower Yield) FAA4->Q7 Formamide (Slow) FAA4->Benzyne Diazotization (-CO2, -N2) Adduct Diels-Alder Adducts (Identical Mixture) Benzyne->Adduct Trapping Agent (e.g., Furan)

Figure 1: Divergent vs. Convergent reactivity pathways. Note that cyclization retains the substitution pattern, while benzyne formation eliminates the distinction between the 4- and 5-positions relative to the reactive triple bond.

Experimental Protocols
Protocol A: Synthesis of Fluoro-Quinazolinones (Niementowski)

Objective: To demonstrate the nucleophilic difference.

  • Reagents: Mix 10 mmol of Fluoroanthranilic acid (4-F or 5-F) with 30 mmol of Formamide.

  • Condition: Heat the mixture to 140–150 °C for 4 hours.

    • Note: 5-FAA will typically dissolve and react within 1-2 hours. 4-FAA may require prolonged heating (6+ hours) or the addition of a catalytic amount of acetic acid.

  • Workup: Cool to room temperature. The product usually precipitates.[5]

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

  • Expected Result:

    • From 5-FAA: 6-Fluoroquinazolin-4(3H)-one (Yield ~85%).

    • From 4-FAA: 7-Fluoroquinazolin-4(3H)-one (Yield ~60%).

Protocol B: Benzyne Generation & Trapping

Objective: To generate fluorinated scaffolds via [4+2] cycloaddition.

  • Diazotization: Dissolve 5 mmol of anthranilic acid (4-F or 5-F) in THF. Add 1.2 equiv of isoamyl nitrite and a catalytic amount of trichloroacetic acid.

  • In-situ Trapping: Ensure the presence of 5 equiv of Furan (trapping agent) in the reaction vessel before heating.

  • Reflux: Heat to reflux (66 °C) for 2 hours. The diazonium carboxylate forms and immediately decomposes to benzyne, which is trapped by furan.

  • Result: Both precursors yield the same 1,4-epoxy-1,4-dihydronaphthalene derivative.

Data Summary
Property5-Fluoroanthranilic Acid 4-Fluoroanthranilic Acid
CAS Number 446-08-2446-32-2
pKa (COOH) ~1.86 (Predicted, Stronger Acid)~2.2 - 2.5 (Weaker Acid)
Amine Nucleophilicity Moderate (Similar to unsubstituted)Low (Deactivated by meta-F)
Quinazolinone Product 6-Fluoro -quinazolinone7-Fluoro -quinazolinone
Benzyne Intermediate 4-Fluorobenzyne4-Fluorobenzyne
Primary Application Yeast Genetics (TRP1), Bioactive 6-F scaffoldsEGFR Inhibitor synthesis (7-F scaffolds)
References
  • Electronic Effects in Benzoic Acids

    • Title: Substituent Effects on the Acidity of Benzoic Acids.[6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Benzyne Generation

    • Title: Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Deriv
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Quinazolinone Synthesis

    • Title: Synthesis of Some New Quinazolinone Derivatives and Evalu
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Yeast Genetics Application

    • Title: A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance.
    • Source: Yeast (Wiley Online Library).
    • URL:[Link]

  • Chemical Properties

    • Title: 5-Fluoroanthranilic acid - Saccharomyces Genome D
    • Source: YeastGenome.org.
    • URL:[Link]

Sources

Validation of N-Boc Protection: A Comparative Guide to TLC and LCMS

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Objective: To provide a definitive, self-validating workflow for confirming the formation of tert-butyloxycarbonyl (Boc) protected amines.

The Challenge: Validating N-Boc protection is deceptive. The reaction is often kinetically fast, but the product's stability in acidic media (LCMS mobile phases) and its lack of colorimetric response to standard amine stains (TLC) can lead to false negatives. This guide contrasts the rapid screening capability of Thin Layer Chromatography (TLC) with the structural confirmation of Liquid Chromatography-Mass Spectrometry (LCMS), providing a "Senior Scientist" level protocol for each.

Executive Summary: Method Comparison
FeatureTLC (Thin Layer Chromatography) LCMS (Liquid Chrom.[1] Mass Spec) NMR (

H)
Primary Role Rapid reaction monitoring (Go/No-Go).Purity profiling & Mass confirmation.Structural certification (Gold Standard).
Speed 5–10 minutes.15–30 minutes (including prep).1–2 hours (workup required).
Cost Negligible.High (instrument/solvent).[2]High (instrument time).
Limit of Detection ~1–5 µg.~1–10 ng.~1–5 mg.
Crucial Blind Spot Cannot distinguish co-eluting spots; requires specific stains.False Negatives: Acidic mobile phases can deprotect Boc in situ.Requires pure sample; solvent peaks can obscure.

Mechanism & Chemistry

Understanding the chemistry is vital for interpreting the analytical data.

  • Reaction: Amine (

    
    ) + 
    
    
    
    
    
    Carbamate (
    
    
    ) +
    
    
    +
    
    
    .
  • The Change: A basic, nucleophilic amine is converted into a neutral, lipophilic carbamate.

  • Analytical Impact:

    • Polarity: The product is significantly less polar than the starting material (Higher

      
       on silica).
      
    • Basicity: The nitrogen lone pair is delocalized into the carbonyl; it will no longer protonate easily (affecting MS ionization efficiency).

Method 1: Thin Layer Chromatography (The First Line of Defense)

Expert Insight: Do not rely on UV alone. Boc-anhydride (


) has weak UV absorption. You must use chemical staining to prove the amine is gone.
The "Dual-Stain" Protocol

To validate the reaction, you must prove two things:

  • Disappearance of SM: The free amine is gone (Ninhydrin Negative).

  • Appearance of Product: The protected species exists (PMA/Hanessian Positive).

Step-by-Step Workflow
  • Plate Prep: Cut a silica gel 60

    
     plate. Mark three lanes: SM  (Starting Material), Co  (Co-spot), Rxn  (Reaction Mixture).
    
  • Elution: Use a solvent system that places the SM at

    
     ~0.2–0.3.
    
    • Standard System: Hexanes:Ethyl Acetate (3:1 to 1:1).

    • For Polar Amines: DCM:MeOH (95:5).

  • Visualization 1 (UV): Check under 254 nm. The Boc group is not strongly UV active, but the R-group might be.

  • Visualization 2 (Stain Logic):

    • Stain A (Ninhydrin): Dip and heat.

      • SM: Turns distinct Red/Purple (Primary amines) or Blue (Secondary amines).

      • Product: Should be colorless or very faint yellow.

    • Stain B (PMA or Hanessian’s): Dip and heat vigorously.

      • Product: Appears as a dark blue/black spot (oxidized organic matter).

Self-Validating Check: If the "Rxn" spot is UV active but Ninhydrin positive (red), the reaction is incomplete. If the "Rxn" spot is UV active, Ninhydrin negative, and PMA positive, protection is successful.

Method 2: LCMS (The Quantitative Validator)

Expert Insight: The most common error in Boc validation is "Source Fragmentation." The Boc group is thermally and acid-labile. Standard LCMS conditions can rip the Boc group off inside the machine, making a pure product look like starting material.

Protocol: "Soft" Ionization Setup
  • Column: C18 Reverse Phase (Standard).

  • Mobile Phase (CRITICAL):

    • Avoid: High concentrations of TFA (Trifluoroacetic Acid). 0.1% TFA can cause on-column deprotection.[3]

    • Preferred: 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (neutral pH).

  • Gradient: 5% to 95% Acetonitrile/Water over 5-10 minutes.

Mass Spectrum Interpretation (The "Boc Signature")

You will rarely see just the parent ion


. You must look for the specific fragmentation pattern.
Ion ObservedInterpretationStatus

Parent Ion.[4]Ideal, but often weak.

Sodium Adduct.[1]Very common for carbamates. Strong signal.

Loss of Isobutene (

).
Confirming Signature. The "tert-butyl fall-off."

Loss of Boc Group (

).
Danger Zone. Indistinguishable from Starting Material mass.

The "Ghost Peak" Test: If you see a peak at the retention time of the Product (late eluting), but the mass spectrum shows the mass of the Starting Material, this is Source Fragmentation . The reaction worked; the machine is breaking it. Do not add more reagent.

Visualizing the Validation Logic

Workflow Diagram

BocValidation cluster_TLC TLC Decision Matrix cluster_MS Mass Spec Interpretation Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC NinPos Ninhydrin (+) Red Spot TLC->NinPos SM Present NinNeg Ninhydrin (-) No Color TLC->NinNeg Fail INCOMPLETE Add Reagent/Heat NinPos->Fail PMAPos PMA (+) Dark Spot NinNeg->PMAPos Check Product LCMS LCMS Analysis (0.1% Formic Acid) PMAPos->LCMS If Pure on TLC Parent Mass: [M+H]+ LCMS->Parent Frag56 Mass: [M+H-56]+ (Isobutene Loss) LCMS->Frag56 Frag100 Mass: [M+H-100]+ (Source Frag) LCMS->Frag100 Success VALIDATED Proceed to Workup Parent->Success Frag56->Success Frag100->Success If RT is correct

Caption: Logical flow for validating N-Boc protection. Note that Mass [M+H-100] is acceptable only if the Retention Time (RT) matches the product, not the starting material.

Mass Fragmentation Pathway

Fragmentation Parent Parent Ion [R-NH-Boc + H]+ Isobutene Isobutene Loss (-56 Da) [R-NH-COOH + H]+ Parent->Isobutene - C4H8 Amine Free Amine Ion (-100 Da) [R-NH3]+ Isobutene->Amine - CO2

Caption: Common ESI fragmentation pathway for N-Boc amines. The loss of 56 Da (isobutene) is the diagnostic "tell" for Boc groups.

Troubleshooting & Edge Cases

ObservationDiagnosisRemediation
TLC: Smeary spots. LCMS: Broad peak.Acid Sensitivity. The silica (TLC) or mobile phase (LCMS) is too acidic. Add 1% Triethylamine (TEA) to the TLC solvent or switch LCMS to Ammonium Acetate buffer.
TLC: Clean product. LCMS: Shows only SM mass.Source Fragmentation. Check the retention time. If the "SM mass" elutes later than the actual SM, it is the product fragmenting in the detector. Lower the cone voltage.
TLC: No spots visible (UV/Ninhydrin).Detection Limit. The product has no chromophore and Boc blocks Ninhydrin. Use Iodine Chamber or PMA stain.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Sigma-Aldrich (Merck). (n.d.). TLC Stains and Visualization Reagents.[2][5][6][7]

  • Agilent Technologies. (2020). Optimizing LC/MS Methods for Labile Compounds.

  • Journal of Organic Chemistry. (Selected Works). Mechanisms of Boc-Deprotection in Acidic Media.[8][9] (General reference to field standard knowledge).

Sources

Analytical Standards for Fluorinated Amino Acid Impurities: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by fluorinated amino acids (FAAs). FAAs are critical building blocks in modern drug discovery, enhancing the metabolic stability, binding affinity, and membrane permeability of peptide therapeutics[1]. They also serve as vital precursors for positron emission tomography (PET) radiotracers. However, the introduction of fluorine—the most electronegative element—drastically alters the physicochemical landscape of the molecule, leading to complex stabilization effects and unpredictable impurity profiles[2].

Relying on standard amino acid analysis protocols for FAAs is a fundamental error. To guarantee scientific integrity and regulatory compliance, we must employ highly specific analytical standards and orthogonal detection modalities.

Part 1: The Chemical Causality of Fluorinated Impurities

Synthesizing FAAs (e.g., via electrophilic fluorination or utilizing fluorinated building blocks) inevitably generates a complex impurity profile. The primary culprits include:

  • Positional Isomers: Fluorination often lacks perfect regioselectivity, yielding mixtures of isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluorophenylalanine).

  • Desfluoro Impurities: Caused by incomplete fluorination during synthesis or spontaneous dehalogenation during harsh solid-phase peptide synthesis (SPPS) cleavage steps.

  • Enantiomeric Impurities: Racemization during synthetic heating steps, leading to D-amino acid contamination in L-amino acid batches.

Because these impurities often possess nearly identical molecular weights and hydrophobicities to the target API, standard C18 chromatography will fail to resolve them.

Part 2: Comparison of Analytical Modalities & Standards

To build a robust analytical profile, we must compare and combine techniques that exploit different physicochemical properties of the fluorine atom.

Table 1: Quantitative Comparison of Analytical Techniques for Fluorinated Amino Acids

Analytical ModalityTarget ImpurityLimit of Detection (LOD)Primary Separation/Detection MechanismKey Limitations
LC-MS/MS (PFP Column) Desfluoro & Over-fluorinated< 1 ng/mLFluorophilic retention (π-π interactions) & mass-to-charge ratioCannot easily resolve positional isomers with identical mass transitions.
19F-NMR Spectroscopy Positional Isomers (e.g., 2-F vs 4-F)~ 1 µg/mLExtreme sensitivity of the 19F nucleus to its local electronic environmentLower absolute sensitivity compared to mass spectrometry.
Chiral HPLC (Zwitterionic CSP) Enantiomeric (D- vs L- forms)~ 50 ng/mLStereoselective hydrogen bonding and ionic interactionsRequires specialized, costly chiral stationary phases.
Part 3: Establishing a Self-Validating Experimental Protocol

A trustworthy analytical method cannot rely on a single point of failure. Every protocol must be a self-validating system where orthogonal techniques cross-verify the impurity profile. The following workflow details the resolution of a 4-fluorophenylalanine (4-F-Phe) batch.

Step 1: Sample Preparation & Internal Standard Spiking
  • Action: Dissolve the sample in 50:50 MeOH:H2O containing 0.1% Formic Acid. Spike with an isotopically labeled internal standard (e.g., 13C9-15N-4-fluorophenylalanine).

  • Causality: The matrix must ensure complete solubility while maintaining ionization efficiency for MS. The heavy isotope standard corrects for matrix effects and ion suppression during LC-MS/MS, ensuring absolute quantification regardless of instrument drift.

Step 2: Chromatographic Separation using a PFP Column
  • Action: Inject Aliquot A onto a Pentafluorophenyl (PFP) column. Use a mobile phase gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile.

  • Causality: Standard C18 columns rely purely on hydrophobic interactions, which are insufficient to separate a desfluoro-impurity from the fluorinated target. PFP columns introduce "fluorophilicity"—specific dipole-dipole and π-π stacking interactions between the fluorinated stationary phase and the fluorinated analyte. This selectively retains the fluorinated species longer than the desfluoro impurity, achieving baseline resolution[3].

Step 3: Mass Spectrometric Detection (MRM Mode)
  • Action: Monitor the transitions for fluorophenylalanine (m/z 184 → 138) and the desfluoro impurity phenylalanine (m/z 166 → 120).

  • Causality: MS/MS provides extreme sensitivity for the desfluoro impurity. However, it cannot distinguish between 2-F, 3-F, and 4-F isomers since they share identical precursor and product ions. This necessitates Step 4.

Step 4: Orthogonal Validation via 19F-NMR Spectroscopy
  • Action: Subject Aliquot B (dissolved in D2O) to 19F-NMR without proton decoupling.

  • Causality: The 19F nucleus has a 100% natural isotopic abundance and a massive chemical shift range. The fluorine atom's extreme sensitivity to its local electronic environment means positional isomers exhibit distinct, non-overlapping chemical shifts. This acts as our self-validating mechanism: LC-MS/MS quantifies the desfluoro mass, while 19F-NMR definitively resolves and quantifies the positional isomer ratios[4].

Step 5: Enantiomeric Resolution via Zwitterionic Chiral HPLC
  • Action: Inject Aliquot C onto a Zwitterionic Chiral Stationary Phase (CSP) using a methanolic mobile phase with acid/base additives.

  • Causality: Fluorination alters the pKa and hydrogen-bonding capacity of the amino acid. Zwitterionic CSPs leverage synergistic ionic interactions (between the amino and carboxylate groups) and steric hindrance to resolve D- and L-enantiomers that standard achiral columns cannot separate[5].

Part 4: Analytical Workflow Visualization

G Start Fluorinated Amino Acid Batch (e.g., 4-F-Phe) Prep Sample Prep & Internal Standard Spiking Start->Prep PFP_LCMS PFP LC-MS/MS (Fluorophilic Separation) Prep->PFP_LCMS Aliquot A F_NMR 19F-NMR Spectroscopy (Electronic Environment) Prep->F_NMR Aliquot B Chiral Zwitterionic Chiral HPLC (Stereo-recognition) Prep->Chiral Aliquot C Desfluoro Quantify Desfluoro & Over-fluorinated Analogs PFP_LCMS->Desfluoro Positional Resolve Positional Isomers (2-F, 3-F, 4-F) F_NMR->Positional Enantiomers Quantify D-Enantiomer Impurity Chiral->Enantiomers Data Self-Validating Impurity Profile Desfluoro->Data Positional->Data Enantiomers->Data

Orthogonal analytical workflow for comprehensive profiling of fluorinated amino acid impurities.

References
  • [1] Title: Utility of fluorinated α-amino acids in development of therapeutic peptides | Source: PubMed | URL: 1

  • [2] Title: Fluorinated Protein and Peptide Materials for Biomedical Applications | Source: MDPI | URL: 2

  • [3] Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers | Source: ACS Publications | URL: 3

  • [5] Title: Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines | Source: SZTE Publicatio Repozitórium | URL: 5

  • [4] Title: Controlling the incorporation of fluorinated amino acids in human cells and its structural impact | Source: PMC | URL: 4

Sources

Safety Operating Guide

Definitive Guide to the Disposal of Boc-2-amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-2-amino-5-fluorobenzoic acid proper disposal procedures

Executive Summary Effective disposal of This compound requires strict adherence to protocols for halogenated organic waste .[1] Unlike standard organic solids, this compound presents a dual challenge: the release of corrosive hydrogen fluoride (HF) upon incineration and the potential for vigorous gas evolution (isobutylene/CO₂) if exposed to acidic waste streams due to the acid-labile Boc protecting group.[1]

This guide outlines the precise segregation, labeling, and disposal workflows required to maintain Environmental Health & Safety (EHS) compliance and prevent laboratory accidents.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure the correct waste stream is selected.[2]

Parameter Details
Chemical Name This compound
CAS Number 141940-31-0
Molecular Formula C₁₂H₁₄FNO₄
Molecular Weight 255.24 g/mol
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible
Critical Chemical Property Acid Labile: The tert-butyloxycarbonyl (Boc) group decomposes in the presence of strong acids (e.g., TFA, HCl), releasing isobutylene gas and CO₂.[1][3][4]
Incineration Byproduct Hydrogen Fluoride (HF): Combustion releases HF, requiring scrubbers at the incineration facility.

Pre-Disposal Safety Protocols

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for solid handling.[1] If in solution with penetrating solvents (DCM, DMF), double-glove or use Silver Shield® laminates.[1]

  • Respiratory: N95 particulate respirator for solid spills; fume hood required for liquid waste consolidation.

  • Eye Protection: Chemical splash goggles.[1]

Spill Management (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Sweep: Use a soft-bristle brush and dustpan.[1] Do not use a vacuum unless it is explosion-proof and HEPA-filtered, as static can ignite organic dusts.[1]

  • Decontaminate: Wipe the surface with a soap/water solution.[1] Avoid acidic cleaners to prevent Boc deprotection.[1]

Waste Segregation Logic

Proper segregation is the single most critical step.[1] Mixing this compound with incompatible streams can lead to container over-pressurization or regulatory violations.[1]

The "Acid Contact" Danger
  • Risk: If this compound is placed in a waste container containing acidic byproducts (e.g., from a TFA cleavage step), the Boc group will cleave.[1]

  • Consequence: Rapid evolution of isobutylene and CO₂ gas can pressurize and rupture the waste container.[1]

  • Protocol: Always neutralize acidic waste streams to pH 6–9 before combining with Boc-protected amino acid waste.

Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Contaminated Wipes) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) State->Liquid Liquid StreamA STREAM A: Solid Halogenated Organic Solid->StreamA HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck AcidCheck Is Solution Acidic? (pH < 5) HalogenCheck->AcidCheck No (DMF/DMSO/EtOAc) StreamB STREAM B: Liquid Halogenated Organic HalogenCheck->StreamB Yes (DCM/CHCl3) Neutralize NEUTRALIZE Add Bicarbonate to pH 7 AcidCheck->Neutralize Yes StreamC STREAM C: Liquid Non-Halogenated Organic AcidCheck->StreamC No Neutralize->StreamC

Caption: Decision logic for segregating this compound waste to prevent incompatibility and ensure regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid / Excess Reagent
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Mark as "Hazardous Waste - Solid - Halogenated Organic."

  • Constituents: Explicitly list "this compound" on the tag.[1][4][5] Do not use generic terms like "Chemical Waste."

  • Procedure:

    • Transfer solid directly into the container.[1]

    • Ensure the lid is screw-tight.[1]

    • Do not mix with silica gel contaminated with strong acids.[1]

Scenario B: Disposal of Liquid Waste (Mother Liquors)
  • Context: Typically generated during peptide coupling or recrystallization.[1]

  • Container: HDPE or Glass carboy (if solvents are compatible).[1]

  • Labeling: "Hazardous Waste - Liquid - Halogenated." (Even if the solvent is non-halogenated like DMF, the presence of the fluorinated solute often dictates handling as halogenated by incineration facilities to ensure HF scrubbing).[1]

  • Procedure:

    • Check pH of the solution.[1] If acidic, neutralize with saturated sodium bicarbonate.

    • Pour into the halogenated waste carboy.

    • Leave 10% headspace in the container to allow for thermal expansion.[1]

Scenario C: Empty Containers
  • RCRA Status: If the container held "P-listed" waste (acutely toxic), it must be triple-rinsed.[1] While this compound is not typically P-listed, best practice dictates:

  • Procedure:

    • Triple rinse the bottle with a compatible solvent (e.g., acetone or ethanol).[1]

    • Pour rinsate into the Liquid Halogenated Waste container.

    • Deface the label.[1]

    • Discard the bottle as standard glass trash or recycle if permitted.[1]

Mechanistic Insight: Why These Protocols Matter

1. The Fluorine Factor (Incineration Chemistry) Standard organic waste is incinerated to CO₂ and H₂O.[1] However, the C-F bond in this compound is exceptionally strong.[1] Upon combustion at high temperatures (>1000°C), the fluorine atom is liberated as Hydrogen Fluoride (HF) gas.[1]

  • Reaction:

    
    [1]
    
  • Impact: HF is highly corrosive to incinerator linings and toxic to the environment.[1] Facilities must use wet scrubbers (alkaline sprays) to neutralize the HF gas before emission.[1] Segregating this as "Halogenated Waste" flags it for this specific treatment path.[1]

2. The Boc Decomposition (Pressure Risk) The tert-butyl carbamate (Boc) group is designed to be cleaved by acids.[1]

  • Mechanism: In the presence of

    
    , the Boc group fragments into the free amine, isobutylene gas, and CO₂.
    
  • Volume Expansion: 1 mole of solid waste (~255g) can theoretically generate ~48 liters of gas at STP upon full deprotection.[1] In a sealed waste container, this pressure is sufficient to cause catastrophic failure.[1]

Disposal Workflow Diagram

DisposalWorkflow User Researcher Waste This compound (Solid or Solute) User->Waste Segregation Segregation (Halogenated Stream) Waste->Segregation Label & Separate Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Max 90 Days EHS EHS / Waste Contractor Pickup Storage->EHS Incineration High-Temp Incineration (1100°C) EHS->Incineration Scrubber Wet Scrubber (Caustic Soda Spray) Incineration->Scrubber Flue Gas (HF) Release Safe Emission (CO2, H2O, Salts) Scrubber->Release Neutralization

Caption: Lifecycle of fluorinated amino acid waste from bench to destruction, highlighting the critical scrubbing step.

References

  • PubChem. (n.d.).[1][6] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-2-amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. Boc-2-amino-5-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its potential hazards to establish safe handling protocols. This guide provides an in-depth, experience-driven perspective on the selection and use of personal protective equipment (PPE) when working with this compound, ensuring a secure and efficient laboratory environment.

Hazard Analysis: Understanding the Risks of this compound

This compound is a crystalline solid.[1] While extensive toxicological data for this specific compound is not widely published, information from safety data sheets (SDS) for structurally similar compounds and the constituent functional groups allows for a robust hazard assessment. The primary hazards associated with this and similar aminobenzoic acid derivatives include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust particles.[2][3][4]

The presence of a fluorine atom on the benzene ring warrants additional caution. Organofluorine compounds can have unique reactivity and toxicological profiles.[5] Furthermore, during decomposition, which can be induced by heat, hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF) may be released.[3][6]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the physical form of the chemical, and the specific manipulations being performed. The core principle is to create a barrier between the researcher and the hazardous material, thereby minimizing the risk of exposure.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling this compound AssessScale Assess Scale of Operation (mg vs. multi-gram) Start->AssessScale AssessManipulation Assess Manipulation Type (weighing, dissolution, reaction) Start->AssessManipulation EngineeringControls Engineering Controls: Chemical Fume Hood AssessScale->EngineeringControls AssessManipulation->EngineeringControls RespiratoryProtection Respiratory Protection: N95 Dust Mask (for weighing small quantities) Respirator with P100 filter (for large quantities or potential for aerosolization) AssessManipulation->RespiratoryProtection If weighing or potential for dust/aerosol generation HandProtection Hand Protection: Nitrile Gloves (double-gloving recommended) EngineeringControls->HandProtection EyeProtection Eye/Face Protection: Safety Goggles or Safety Glasses with Side Shields. Face shield for large quantities. EngineeringControls->EyeProtection BodyProtection Body Protection: Lab Coat EngineeringControls->BodyProtection SegregateWaste Segregate Waste: Solid and Liquid Waste Streams LabelWaste Label Waste Container: 'Hazardous Waste' with chemical name SegregateWaste->LabelWaste StoreWaste Store Waste Securely: Designated Hazardous Waste Area LabelWaste->StoreWaste ProfessionalDisposal Arrange for Professional Disposal StoreWaste->ProfessionalDisposal

Sources

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Retrosynthesis Analysis

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Boc-2-amino-5-fluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.